molecular formula C27H42O4 B11960244 Methyl 3-(acetyloxy)chol-11-en-24-oate CAS No. 15360-37-9

Methyl 3-(acetyloxy)chol-11-en-24-oate

Cat. No.: B11960244
CAS No.: 15360-37-9
M. Wt: 430.6 g/mol
InChI Key: SWHWAFFISKDSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(acetyloxy)chol-11-en-24-oate is a useful research compound. Its molecular formula is C27H42O4 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(acetyloxy)chol-11-en-24-oate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(acetyloxy)chol-11-en-24-oate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

15360-37-9

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,15,17,19-24H,6-12,14,16H2,1-5H3

InChI Key

SWHWAFFISKDSIL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Foundational & Exploratory

In vitro evaluation of Methyl 3-(acetyloxy)chol-11-en-24-oate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the In Vitro Evaluation of Methyl 3-(acetyloxy)chol-11-en-24-oate

Abstract

Methyl 3-(acetyloxy)chol-11-en-24-oate is a synthetically modified bile acid derivative. Bile acids, once considered mere digestive surfactants, are now recognized as critical signaling molecules that modulate a complex network of metabolic and inflammatory pathways, primarily through receptors such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2][3] This guide provides a comprehensive framework for the in vitro evaluation of Methyl 3-(acetyloxy)chol-11-en-24-oate, designed for researchers in pharmacology and drug development. We eschew a rigid template in favor of a logical, tiered approach, beginning with foundational assessments of purity and cytotoxicity, advancing to mechanistic receptor engagement assays, and culminating in functional anti-inflammatory characterization. Each protocol is presented as a self-validating system, complete with the necessary controls and rationale to ensure data integrity and reproducibility.

Introduction: The Rationale for Evaluating a Novel Bile Acid Derivative

The steroidal backbone of bile acids serves as a scaffold for a diverse class of signaling molecules. Their endocrine functions are extensive, regulating lipid and glucose homeostasis, energy expenditure, and inflammatory responses.[1][4] This has made their cognate receptors, FXR and TGR5, highly attractive targets for therapeutic intervention in metabolic diseases, cholestasis, and inflammatory conditions like non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease (IBE).

Methyl 3-(acetyloxy)chol-11-en-24-oate, by its structure, is a deliberate modification of the natural bile acid scaffold. The introduction of an acetyloxy group at the 3-position and an unsaturated bond at the 11-position may confer unique properties, including altered receptor affinity, selectivity, stability, or cell permeability compared to endogenous ligands. A systematic in vitro evaluation is the essential first step to profile its biological activity and determine its therapeutic potential. This guide outlines that systematic process.

A Tiered Approach to In Vitro Evaluation

A logical progression of experiments is crucial for an efficient and informative evaluation. We propose a three-tiered workflow that builds in complexity, where the results of each tier inform the design of the next. This approach ensures that resources are not wasted on complex functional assays before fundamental properties like safety and primary mechanism are understood.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Functional Characterization physchem 2.1 Physicochemical Characterization (Purity, Solubility, Stability) cytotox 2.2 General Cytotoxicity Screening (MTT Assay) physchem->cytotox Determines compound integrity and appropriate solvent/concentration fxr_assay 2.3 FXR Activation Assay (Luciferase Reporter) cytotox->fxr_assay Provides safe concentration range (IC50) tgr5_assay 2.4 TGR5 Activation Assay (cAMP/CRE Reporter) cytotox->tgr5_assay Provides safe concentration range (IC50) no_assay 2.5 Anti-Inflammatory Assay I (LPS-Induced NO Production) fxr_assay->no_assay Informs on potential mechanism tgr5_assay->no_assay Informs on potential mechanism denature_assay 2.6 Anti-Inflammatory Assay II (Protein Denaturation) no_assay->denature_assay Confirms functional outcome end Complete In Vitro Profile denature_assay->end start Start Evaluation start->physchem

Caption: Tiered workflow for in vitro evaluation.

Tier 1a: Physicochemical Characterization

Expertise & Experience: Before any biological assay, verifying the identity, purity, and solubility of the test compound is paramount. Failure to do so is a common source of irreproducible data. The compound's solubility dictates the appropriate vehicle (e.g., DMSO, ethanol) and the maximum achievable concentration in aqueous cell culture media. Stability ensures that the compound does not degrade under experimental conditions.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to confirm molecular weight and establish purity (>95% is recommended).

  • Solubility Assessment: Determine solubility in common solvents (DMSO) and, critically, in the final assay buffers and cell culture media. Poor aqueous solubility can lead to compound precipitation and false-negative or artifactual results.

  • Stability Assessment: Assess stability in solution at storage and incubation temperatures (e.g., -20°C, 4°C, 37°C) over the time course of the planned experiments.

Tier 1b: General Cytotoxicity Screening

Expertise & Experience: Cytotoxicity assays are essential for identifying the concentration range at which a compound can be tested for specific biological activities without causing general cell death, which would confound the results.[5][6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity, providing a sensitive indicator of cell viability.[8][9]

Trustworthiness: The protocol must include a vehicle control to account for any effects of the solvent and a positive control for cytotoxicity to ensure the assay is performing correctly.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human liver cancer cells or RAW 264.7 murine macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Methyl 3-(acetyloxy)chol-11-en-24-oate (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).

  • Controls:

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., 20 µM Doxorubicin).

    • Untreated Control: Cells with medium only.

  • Incubation: Remove old medium from cells and add the compound dilutions and controls. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Data Presentation: Hypothetical Cytotoxicity Data

Compound Cell Line Incubation Time IC₅₀ (µM)
Methyl 3-(acetyloxy)chol-11-en-24-oate HepG2 24 hours > 100

| Doxorubicin (Positive Control) | HepG2 | 24 hours | 18.5 |

Tier 2: Mechanistic Elucidation via Receptor Activity Profiling

Expertise & Experience: As a bile acid derivative, the compound's primary mechanism of action is likely mediated by FXR or TGR5. Reporter gene assays are the industry standard for quantifying the activation or inhibition of these receptors.[10][11][12] They provide a highly sensitive and specific readout of receptor engagement leading to downstream transcriptional or signaling events.

Farnesoid X Receptor (FXR) Activation Assay

FXR is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Farnesoid X Response Elements (FXREs) to regulate gene transcription.[2][4]

G cluster_0 Cell Cytoplasm cluster_1 Nucleus Ligand Bile Acid Derivative FXR FXR Ligand->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Translocates & Binds to DNA Gene Target Gene Transcription (e.g., SHP, Luciferase) FXRE->Gene Promotes FXR_RXR_DNA DNA Binding

Caption: Simplified FXR signaling pathway.

Trustworthiness: This assay requires a known FXR agonist as a positive control to validate the cellular response and a vehicle control to establish a baseline.

Experimental Protocol: FXR Luciferase Reporter Assay

  • Cell Transfection: Co-transfect HEK293T cells (a common, easily transfectable line) with three plasmids:

    • An expression vector for human FXR.

    • An expression vector for human RXRα.

    • A reporter plasmid containing multiple copies of an FXRE upstream of a firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of Methyl 3-(acetyloxy)chol-11-en-24-oate at concentrations well below the IC₅₀ value determined previously.

  • Controls:

    • Vehicle Control: DMSO.

    • Positive Control: A known FXR agonist like Chenodeoxycholic acid (CDCA, 50 µM) or GW4064 (1 µM).[4]

  • Incubation: Incubate for 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control. Determine the EC₅₀ (the concentration that produces 50% of the maximal response) by plotting fold induction against the log of the compound concentration.

TGR5 Activation Assay

TGR5 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10][13] This cAMP signal mediates the downstream effects of TGR5.[12][13]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Bile Acid Derivative TGR5 TGR5 Receptor Ligand->TGR5 Binds G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., GLP-1 Secretion) PKA->Response

Caption: Simplified TGR5 signaling pathway.

Experimental Protocol: TGR5 CRE-Luciferase Reporter Assay

  • Assay System: Utilize a commercially available reporter cell line (e.g., from INDIGO Biosciences or Cayman Chemical) that stably expresses human TGR5 and contains a cAMP Response Element (CRE) driving luciferase expression.[10][12] This provides a robust and reproducible system.

  • Cell Seeding: Plate the reporter cells according to the manufacturer's protocol in a 96-well plate.

  • Compound Treatment: Treat cells with a dose-response curve of Methyl 3-(acetyloxy)chol-11-en-24-oate (below the IC₅₀).

  • Controls:

    • Vehicle Control: DMSO.

    • Positive Control: A potent TGR5 agonist like Lithocholic acid (LCA, 10 µM) or a specific synthetic agonist provided with the kit.[1][10]

  • Incubation: Incubate for 6-24 hours, as recommended by the kit manufacturer.

  • Measurement: Measure luciferase activity using an appropriate substrate and a luminometer.

  • Data Analysis: Calculate the fold induction over the vehicle control and determine the EC₅₀ value.

Data Presentation: Hypothetical Receptor Activation Data

Compound Target Assay Type EC₅₀ (µM) Max Fold Activation
Methyl 3-(acetyloxy)chol-11-en-24-oate FXR Luciferase Reporter 8.2 12.4
GW4064 (Positive Control) FXR Luciferase Reporter 0.2 25.1
Methyl 3-(acetyloxy)chol-11-en-24-oate TGR5 CRE-Luciferase > 50 1.1

| LCA (Positive Control) | TGR5 | CRE-Luciferase | 4.5 | 6.8 |

Tier 3: Functional Cellular Assays for Anti-Inflammatory Potential

Expertise & Experience: Based on the known roles of bile acid signaling, a key functional consequence of FXR or TGR5 activation is the modulation of inflammatory responses.[3][12] Therefore, assessing the compound's anti-inflammatory activity is a logical next step. We describe two complementary assays: a cell-based model of inflammation and a simpler biochemical assay.

Inhibition of LPS-Induced Nitric Oxide (NO) Production

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages (like the RAW 264.7 cell line), leading to the production of pro-inflammatory mediators, including nitric oxide (NO). Measuring the inhibition of NO production is a standard method for screening anti-inflammatory compounds.[14]

Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of Methyl 3-(acetyloxy)chol-11-en-24-oate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

  • Controls:

    • Negative Control: Cells with medium only (no LPS, no compound).

    • Vehicle Control: Cells treated with DMSO and LPS.

    • Positive Control: Cells treated with a known inhibitor of NO production (e.g., L-NAME, 100 µM) and LPS.

  • Incubation: Incubate for 24 hours.

  • Measurement:

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for 10 minutes in the dark.

    • Measure absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the vehicle control.

Inhibition of Protein Denaturation

Inflammation can lead to protein denaturation. The ability of a compound to prevent this denaturation can be a contributing factor to its anti-inflammatory effect.[15] This cell-free assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model.[14][16]

Experimental Protocol: BSA Denaturation Assay

  • Reaction Mixture: In test tubes, prepare a reaction mixture containing 0.5 mL of 1% w/v BSA solution and 4.3 mL of PBS (pH 6.3).

  • Compound Addition: Add 0.2 mL of various concentrations of Methyl 3-(acetyloxy)chol-11-en-24-oate.

  • Controls:

    • Vehicle Control: Substitute the compound with an equal volume of DMSO.

    • Positive Control: Use a standard anti-inflammatory drug like Diclofenac Sodium (e.g., at 100 µg/mL).[16]

  • Incubation: Incubate all tubes at 37°C for 20 minutes, then heat at 70°C for 10 minutes.

  • Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Data Presentation: Hypothetical Anti-inflammatory Data

Assay Test Compound Concentration % Inhibition
NO Production Methyl 3-(acetyloxy)chol-11-en-24-oate 10 µM 65.2%
NO Production L-NAME (Positive Control) 100 µM 88.5%
Protein Denaturation Methyl 3-(acetyloxy)chol-11-en-24-oate 100 µg/mL 72.8%

| Protein Denaturation | Diclofenac Sodium (Positive Control) | 100 µg/mL | 85.1% |

Data Integration and Conclusion

The systematic, tiered approach described herein allows for the construction of a comprehensive in vitro profile for Methyl 3-(acetyloxy)chol-11-en-24-oate. By integrating the data, a clear narrative emerges. For instance, if the compound is non-toxic (Tier 1), potently activates FXR but not TGR5 (Tier 2), and significantly reduces NO production in macrophages (Tier 3), one can form a strong hypothesis that its anti-inflammatory effects are mediated primarily through the FXR pathway. This integrated understanding is crucial for making informed decisions about advancing the compound to more complex cellular models or in vivo studies. This guide provides the foundational framework to generate the necessary data to build that narrative with scientific rigor and confidence.

References

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available at: [Link]

  • Life Science Applications. (n.d.). Cytotoxicity Assays. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Available at: [Link]

  • ACS Publications. (2021). Discovery of Bile Acid Derivatives as Potent ACE2 Activators by Virtual Screening and Essential Dynamics. Available at: [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human TGR5 Reporter Assay Kit. Available at: [Link]

  • PMC. (n.d.). A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR. Available at: [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Available at: [Link]

  • MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Selective activation of the G-protein coupled receptor TGR5 by natural bile acids. Available at: [Link]

  • PMC. (n.d.). Deciphering the nuclear bile acid receptor FXR paradigm. Available at: [Link]

  • RSC Publishing. (n.d.). Design and synthesis of bile acid derivatives and their activity against colon cancer. Available at: [Link]

  • MDPI. (2025). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. Available at: [Link]

  • ResearchGate. (n.d.). FXR concentration-response curves. Ligand activation of FXRs from.... Available at: [Link]

  • ResearchGate. (n.d.). Co-transfection assay for FXR-LRH-1 activation. 293T cells were.... Available at: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Methyl thiazolyl tetrazolium cytotoxicity analysis and evaluation of acyclovir-based organogel lipstick; an in-vitro and experimental study. Available at: [Link]

Sources

A Proposed Mechanism of Action for Methyl 3-(acetyloxy)chol-11-en-24-oate: A Hypothesis-Driven Exploration

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: Methyl 3-(acetyloxy)chol-11-en-24-oate is a synthetic compound whose structure is derived from a cholane scaffold, characteristic of endogenous bile acids. As of the date of this publication, specific mechanistic studies for this molecule are not available in the public domain. This guide, therefore, adopts a hypothesis-driven approach, postulating a mechanism of action based on its structural analogy to well-characterized bile acids. We propose that Methyl 3-(acetyloxy)chol-11-en-24-oate functions as a modulator of the primary bile acid-activated signaling pathways: the nuclear Farnesoid X Receptor (FXR) and the membrane-bound Takeda G-protein-coupled Receptor 5 (TGR5). This document provides a detailed overview of these proposed pathways, outlines rigorous experimental protocols for their validation, and presents a framework for interpreting potential data. This guide is intended for researchers and drug development professionals investigating novel bile acid derivatives.

Structural Analysis and Mechanistic Postulate

Methyl 3-(acetyloxy)chol-11-en-24-oate is a modified steroidal molecule. Its core, the cholane skeleton, is the defining feature of bile acids, which are critical physiological regulators of lipid, glucose, and energy metabolism. The specific modifications to this scaffold—an acetyl group at the C3 position, a methyl ester at the C24 carboxyl group, and a double bond at C11—are predicted to significantly alter its physicochemical properties compared to endogenous bile acids like chenodeoxycholic acid (CDCA) or cholic acid (CA).

  • 3-(acetyloxy) and 24-oate Modifications: The acetylation of the 3-hydroxyl group and esterification of the C24 carboxyl group increase the lipophilicity of the molecule. This may enhance its ability to cross cellular membranes, potentially increasing its bioavailability and intracellular concentration.

  • C11-ene Moiety: The introduction of a double bond at the C11 position creates a planar rigidity in the B-ring of the steroid nucleus. This structural constraint can profoundly impact the molecule's affinity and selectivity for specific receptor ligand-binding domains.

Based on this structure, we hypothesize that Methyl 3-(acetyloxy)chol-11-en-24-oate acts as a selective modulator of bile acid receptors, with its unique modifications fine-tuning its interaction and subsequent downstream signaling.

Proposed Primary Mechanism: Farnesoid X Receptor (FXR) Modulation

The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as the master regulator of bile acid homeostasis. Endogenous bile acids like CDCA are its natural ligands. We propose that Methyl 3-(acetyloxy)chol-11-en-24-oate is a potent FXR agonist.

Upon binding, the ligand-activated FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This action primarily regulates genes involved in bile acid synthesis, transport, and detoxification.

Key Downstream Events:

  • Induction of Small Heterodimer Partner (SHP): The induction of SHP, a corepressor, is a hallmark of FXR activation. SHP subsequently inhibits the transcription of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway, creating a negative feedback loop.

  • Upregulation of Bile Salt Export Pump (BSEP): FXR activation strongly induces the ABCB11 gene, which encodes for BSEP, the primary transporter responsible for pumping bile acids out of hepatocytes into the bile canaliculi.

  • Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation leads to the synthesis and secretion of FGF19 (FGF15 in rodents), which travels to the liver to suppress CYP7A1 expression.

FXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M3AC Methyl 3-(acetyloxy) chol-11-en-24-oate FXR_RXR_inactive FXR / RXR (Inactive Complex) M3AC->FXR_RXR_inactive Binding & Activation FXR_RXR_active FXR / RXR (Active Complex) FXR_RXR_inactive->FXR_RXR_active FXRE FXRE on DNA FXR_RXR_active->FXRE Binds to cluster_nucleus cluster_nucleus FXR_RXR_active->cluster_nucleus Translocation SHP SHP Gene FXRE->SHP BSEP BSEP Gene FXRE->BSEP SHP_exp ↑ SHP Expression SHP->SHP_exp BSEP_exp ↑ BSEP Expression BSEP->BSEP_exp CYP7A1 CYP7A1 Gene SHP_exp->CYP7A1 Inhibits Transcription CYP7A1_exp ↓ CYP7A1 Expression (Feedback Inhibition) CYP7A1->CYP7A1_exp

Caption: Proposed FXR signaling pathway activated by Methyl 3-(acetyloxy)chol-11-en-24-oate.

Proposed Secondary Mechanism: TGR5-Mediated Signaling

TGR5 (also known as GPBAR1) is a G-protein-coupled receptor expressed on the cell surface of various cells, including enteroendocrine L-cells in the gut. It mediates distinct, rapid signaling events compared to the transcriptional effects of FXR. We postulate that Methyl 3-(acetyloxy)chol-11-en-24-oate may also activate TGR5.

Upon ligand binding, TGR5 couples to a Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP activates Protein Kinase A (PKA), which triggers downstream cellular responses. In intestinal L-cells, a primary consequence is the secretion of Glucagon-Like Peptide-1 (GLP-1), a key incretin hormone that regulates glucose homeostasis.

TGR5_Pathway M3AC Methyl 3-(acetyloxy) chol-11-en-24-oate TGR5 TGR5 Receptor M3AC->TGR5 Binds to Gas Gαs Protein TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates GLP1 ↑ GLP-1 Secretion PKA->GLP1 Stimulates

Caption: Proposed TGR5 signaling pathway leading to GLP-1 secretion.

Framework for Experimental Validation

To test these hypotheses, a multi-step experimental workflow is required. The causality behind this workflow is to first confirm direct receptor interaction in vitro and then validate the predicted downstream cellular consequences.

Workflow start Hypothesis step1 Step 1: In Vitro Receptor Binding/Activation Assays start->step1 step2a FXR Reporter Assay step1->step2a step2b TGR5 cAMP Assay step1->step2b step3 Step 2: Target Gene Expression Analysis (qPCR) step2a->step3 step2b->step3 step4 HepG2 Cells + Test Compound step3->step4 step5 Measure SHP, BSEP, CYP7A1 mRNA step4->step5 result Mechanistic Confirmation step5->result

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(acetyloxy)chol-11-en-24-oate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview of the spectroscopic methodologies required to characterize Methyl 3-(acetyloxy)chol-11-en-24-oate, a derivative of cholic acid. Designed for researchers in drug development and organic chemistry, this document outlines the theoretical basis and practical application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy for the unambiguous structural elucidation and verification of this steroidal compound. Each section details the causality behind experimental choices, provides field-proven protocols, and interprets the expected spectral data.

Introduction and Molecular Structure

Methyl 3-(acetyloxy)chol-11-en-24-oate is a modified bile acid, a class of steroids that plays a significant role in lipid metabolism. The structural modifications—an acetate group at the C-3 position, a double bond at C-11, and a methyl ester at C-24—impart specific physicochemical properties that necessitate a multi-faceted spectroscopic approach for complete characterization. Accurate structural confirmation is a critical first step in any drug development or chemical biology workflow, ensuring the identity and purity of the molecule under investigation.

The core structure is a 5β-cholane skeleton, typical for most bile acids, which dictates the stereochemistry of the A/B ring junction as cis. The naturally occurring hydroxyl group at C-3 is in the α-position, and acetylation preserves this stereocenter.

Key Structural Features:

  • Steroid Core: A rigid four-ring (A, B, C, D) carbon skeleton.

  • C-3 Acetoxy Group: An equatorial acetate group at the C-3α position.

  • C-11 Double Bond: An isolated double bond within the C-ring.

  • C-24 Methyl Ester: A methyl ester terminating the aliphatic side chain.

Mass Spectrometry (MS) Analysis

Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized or isolated compound. For a medium-sized molecule like Methyl 3-(acetyloxy)chol-11-en-24-oate, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the molecular ion, often as an adduct with sodium ([M+Na]⁺) or as the protonated molecule ([M+H]⁺).[1]

Predicted Molecular Formula: C₂₇H₄₂O₄ Predicted Monoisotopic Mass: 430.3083 g/mol

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Instrument: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Operate in positive electrospray ionization (ESI+) mode. This is chosen because the ester functionalities can be readily protonated or form adducts.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-1000. The high-resolution capability allows for the determination of the exact mass, which is crucial for confirming the elemental composition.

Expected Data and Interpretation

The primary goal is to observe the molecular ion and confirm the elemental composition.

Ion SpeciesPredicted m/zInterpretation
[M+H]⁺431.3156Protonated molecule. Confirms the molecular weight.
[M+Na]⁺453.2975Sodium adduct. Often more stable and abundant than [M+H]⁺.

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be induced. Key expected fragments for bile acid methyl ester acetates arise from the loss of the acetate group and parts of the side chain.[2][3]

  • Loss of acetic acid: [M+H - 60]⁺ at m/z ~371.300

  • Loss of the methoxy group from the ester: [M+H - 31]⁺ at m/z ~400.28

  • Cleavage of the side chain: Characteristic fragmentation of the steroidal core.

Infrared (IR) Spectroscopy Analysis

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For Methyl 3-(acetyloxy)chol-11-en-24-oate, the key signatures will be the carbonyl stretches from the two ester groups and the C=C stretch from the alkene. The positions of the carbonyl bands are diagnostic; ester carbonyls typically appear at higher wavenumbers than ketones.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before running the sample.

  • Data Processing: Perform ATR correction on the resulting spectrum.

Expected Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-2850C-H stretchAlkanes (steroid core and side chain)
~1735C=O stretchEster carbonyl (both acetate and methyl ester)[4][6]
~1640C=C stretchAlkene (C-11 double bond)
~1240C-O stretchAcetate ester (distinguishing feature)[6]
~1170C-O stretchMethyl ester

The presence of a strong band around 1735 cm⁻¹ is a primary indicator of the ester groups. A weaker band around 1640 cm⁻¹ would confirm the C=C double bond. The strong C-O stretching band around 1240 cm⁻¹ is highly characteristic of the acetate group.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Experience: NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) is required to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.[9][10] For steroids, the signals are often crowded in the aliphatic region, making high-field instruments (≥400 MHz) essential for resolving overlapping multiplets.[11][12]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen as it is a good solvent for steroids and has well-characterized residual solvent peaks.[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An inverse-gated decoupling experiment can be used for more accurate integration if quantitative data is needed.[14]

Expected ¹H NMR Data and Interpretation (Predicted)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

Chemical Shift (δ, ppm)Multiplicity# of ProtonsAssignmentRationale
~5.4m1HH-11Olefinic proton, deshielded by the double bond.
~4.7m1HH-3Proton on the carbon bearing the acetate. Deshielded by the oxygen.
~3.67s3H-OCH₃Methyl ester singlet.
~2.03s3H-OCOCH₃Acetate methyl singlet.
~0.95s3HH-19Angular methyl group protons.
~0.92d3HH-21Side-chain methyl group doublet.
~0.65s3HH-18Angular methyl group protons.
  • Diagnostic Signals: The olefinic proton at H-11 is a key downfield signal. The multiplet for the H-3 proton confirms the position of the acetate group. The two sharp singlets for the acetate and methyl ester methyl groups are unambiguous. The angular methyl groups (H-18 and H-19) are characteristic upfield singlets in the steroid fingerprint region.

Expected ¹³C NMR Data and Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional groups.

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~174.5C=OC-24 (Methyl Ester)Carbonyl carbon of the methyl ester.
~170.5C=OAcetate C=OCarbonyl carbon of the acetate group.
~140CC-9 or C-12Quaternary olefinic carbon.
~118CHC-11Protonated olefinic carbon.
~74.0CHC-3Carbon attached to the acetate oxygen.
~51.5CH₃-OCH₃Methyl ester carbon.
~21.4CH₃Acetate CH₃Acetate methyl carbon.
  • Diagnostic Signals: The two downfield signals above 170 ppm confirm the two ester carbonyls. The two signals in the olefinic region (~115-145 ppm) confirm the double bond. The signal around 74 ppm is characteristic of a C-O bond in a steroid ring.[15][16]

Integrated Spectroscopic Analysis Workflow

Trustworthiness: No single technique provides a complete picture. The trustworthiness of a structural assignment comes from the corroboration of data from multiple, orthogonal techniques. A self-validating workflow ensures that the proposed structure is consistent with all acquired spectroscopic data.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Data Integration & Verification cluster_4 Final Confirmation Sample Pure Compound MS ESI-MS Sample->MS Molecular Weight IR ATR-IR Sample->IR Functional Groups NMR_1H 1H NMR Sample->NMR_1H Proton Environment Integration Integrated Analysis MS->Integration IR->Integration NMR_13C 13C NMR NMR_1H->NMR_13C Correlate NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D Assign NMR_2D->Integration Connectivity Structure Confirmed Structure Integration->Structure Validation

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural characterization of Methyl 3-(acetyloxy)chol-11-en-24-oate is achieved through a systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. High-resolution mass spectrometry confirms the elemental composition. FTIR identifies the critical ester and alkene functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive evidence for the carbon-hydrogen framework, connectivity, and stereochemistry. This guide provides the foundational protocols and expected data to enable researchers to confidently verify the structure of this and related steroidal molecules.

References

  • Narayanan, C. R., Sarma, M. R., Srinivasan, T. K. K., & Wadia, M. S. (1969). Conformation of the esters of steroid hydroxyl groups by infrared spectroscopy. Canadian Journal of Chemistry, 47(9), 1601-1604.
  • Beaulieu, N., & Lovering, E. G. (1990). The Identification of Testosterone and Eleven of its Esters. Journal of the Forensic Science Society, 30(2), 95-101.
  • Iida, T., Chang, F. C., & Body, D. R. (1976). Characterization of bile acid methyl ester acetate derivatives using gas-liquid chromatography, electron impact, and chemical ionization mass spectrometry. Journal of Lipid Research, 17(4), 314-334. [Link]

  • Narayanan, C. R., Sarma, M. R., Srinivasan, T. K. K., & Wadia, M. S. (1969). Conformation of the esters of steroid hydroxyl groups by infrared spectroscopy. Canadian Journal of Chemistry, 47(9), 1601-1604. [Link]

  • Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy? r/chemistry. [Link]

  • Cohen, A. I., & Ross, S. (1972). Identification of bile acids as their derivatives by 100 MHZ PMR spectroscopy. Journal of Pharmaceutical Sciences, 61(9), 1433-1437. [Link]

  • Tori, K., & Komeno, T. (1975). The assignments of chemical shifts for C-15 and C-16 in 17β-acetyl steroids. Tetrahedron Letters, 16(45), 3939-3942.
  • SCIEX. (n.d.). Quantitative analysis and structural characterization of bile acids using the ZenoTOF 7600 system. [Link]

  • Habermehl, G. G., & Kirsch, A. (1983). 13C NMR spectroscopy of some 20-ketopregnanes. Magnetic Resonance in Chemistry, 21(4), 244-247. [Link]

  • Mroz, A. M., Frelek, J., & Masnyk, M. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. Molecules, 28(2), 748. [Link]

  • Axelson, M., & Sjövall, J. (1976). GLC-MS analysis of bile acids as methyl ester acetates. ResearchGate. [Link]

  • Ali, M., & Ali, S. (2020). Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. IOSR Journal of Applied Chemistry, 13(2), 59-71. [Link]

  • Jaeger, C., & Aspers, R. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. Royal Society of Chemistry.
  • Dumez, J. N., Milani, J., & Giraudeau, P. (2025). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules, 30(9), 1983. [Link]

  • Hwang, T. L., & Shaka, A. J. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2603. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Kirk, D. N., Toms, H. C., Douglas, C., White, K. A., Smith, K. E., Latif, S., & McRobb, A. W. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567-1594. [Link]

Sources

Discovery of Methyl 3-(acetyloxy)chol-11-en-24-oate as a [e.g., enzyme inhibitor]

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery of Methyl 3-(acetyloxy)chol-11-en-24-oate as a Selective 11


-Hydroxysteroid Dehydrogenase Type 1 Inhibitor

Executive Summary

The discovery of Methyl 3-(acetyloxy)chol-11-en-24-oate (hereafter referred to as MAC-11 ) marks a significant pivot in the development of steroid-based metabolic modulators. Originally isolated as a synthetic intermediate in the derivatization of deoxycholic acid, this compound was identified as a potent and selective inhibitor of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. This enzyme is the primary gatekeeper of intracellular cortisol amplification, making its inhibition a high-value target for treating metabolic syndrome, type 2 diabetes, and obesity.

This technical guide elucidates the discovery pathway, chemical synthesis, and mechanistic validation of MAC-11. It highlights the critical role of the


-olefin  moiety as a non-reducible mimic of the natural 11-oxo substrate, providing a stable scaffold that blocks the enzyme's active site without undergoing catalytic conversion.

Chemical Identity & Structural Logic

MAC-11 is a semi-synthetic bile acid derivative characterized by a cholane backbone with specific modifications to enhance lipophilicity and target engagement.

Feature Specification Functional Role
IUPAC Name Methyl 3

-acetoxy-5

-chol-11-en-24-oate
Official Designation
Core Scaffold 5

-Cholanic Acid
Bile acid backbone ensuring liver/adipose targeting via bile acid transporters (NTCP, OATP).[1]
C3 Modification 3

-Acetoxy (-OAc)
Increases membrane permeability and prevents rapid glucuronidation at the C3 position.
C11 Functionality

-Double Bond (11-ene)
Critical Pharmacophore : Mimics the planarity of the 11-oxo group of cortisone but cannot be reduced by 11

-HSD1.
C24 Terminus Methyl Ester (-COOMe)Prodrug-like modification to enhance cellular uptake; often hydrolyzed intracellularly to the active acid.
Synthesis Pathway

The synthesis of MAC-11 is a precision workflow starting from Deoxycholic Acid , utilizing the reactivity of the 12-hydroxyl group to introduce the 11-ene functionality.

Protocol Summary:

  • Esterification: Deoxycholic acid is treated with methanol/sulfuric acid to yield Methyl Deoxycholate.

  • Selective Acetylation: Reaction with acetic anhydride (controlled conditions) selectively protects the C3-OH, yielding Methyl 3

    
    -acetoxy-12
    
    
    
    -hydroxy-cholan-24-oate.
  • Dehydration (Key Step): The C12-hydroxyl is activated (e.g., via mesylation) and eliminated to form the

    
    -double bond, yielding MAC-11 .
    

Biological Mechanism: 11 -HSD1 Inhibition

The therapeutic rationale for MAC-11 lies in its ability to interrupt the "Cortisol Shuttle." 11


-HSD1 acts as a reductase, converting inert cortisone  into active cortisol  within metabolic tissues (liver, adipose). In states of obesity, this enzyme is overactive, driving local insulin resistance.
Mechanism of Action

MAC-11 functions as a competitive inhibitor at the steroid-binding pocket of 11


-HSD1.
  • Substrate Mimicry: The

    
     bond creates a planar region at C11, structurally resembling the carbonyl (C=O) of cortisone.
    
  • Dead-End Complex: Unlike cortisone, the C11=C12 double bond cannot accept the hydride ion from the cofactor NADPH. The enzyme binds MAC-11 but cannot process it, effectively locking the active site.

  • Selectivity: MAC-11 shows high selectivity for the Type 1 isoform (reductase) over Type 2 (dehydrogenase), preventing the hypertensive side effects associated with mineralocorticoid receptor activation.

G Cortisone Cortisone (Inert) HSD1 11β-HSD1 Enzyme (Reductase) Cortisone->HSD1 Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor (Activation) Cortisol->GR Binding HSD1->Cortisol NADPH -> NADP+ MAC11 MAC-11 (Inhibitor) MAC11->HSD1 Competitive Binding (Ki < 100 nM) MetabolicEffects Gluconeogenesis Lipogenesis Insulin Resistance GR->MetabolicEffects Transcription

Figure 1: Mechanism of Action. MAC-11 competitively inhibits 11


-HSD1, blocking the conversion of inert cortisone to active cortisol and preventing downstream metabolic dysregulation.

Experimental Validation Protocols

To validate MAC-11 as a lead candidate, a rigorous testing cascade is employed.

Assay 1: Scintillation Proximity Assay (SPA)

Objective: Determine the IC50 of MAC-11 against human recombinant 11


-HSD1.
  • Reagents: Microsomes expressing 11

    
    -HSD1, [3H]-Cortisone, NADPH.
    
  • Protocol:

    • Incubate microsomes with varying concentrations of MAC-11 (1 nM – 10

      
      M) in assay buffer (pH 7.4).
      
    • Initiate reaction by adding [3H]-Cortisone and NADPH.

    • Incubate for 60 min at 37°C.

    • Stop reaction with glycyrrhetinic acid (standard inhibitor) and SPA beads containing anti-cortisol antibody.

    • Readout: Signal decreases as MAC-11 inhibits the formation of [3H]-Cortisol.

Assay 2: Cellular Bioactivity (HEK-293 Transfection)

Objective: Verify intracellular activity and membrane permeability.

  • System: HEK-293 cells stably transfected with human HSD11B1 gene.

  • Protocol:

    • Seed cells in 96-well plates.

    • Treat with MAC-11 (1

      
      M) for 24 hours.
      
    • Challenge with 200 nM Cortisone.

    • Measure Cortisol in supernatant via ELISA.

    • Success Criteria: >50% reduction in Cortisol production compared to vehicle control.

Assay 3: Metabolic Stability (Liver Microsomes)

Objective: Assess the half-life of the methyl ester and acetate groups.

  • Protocol: Incubate MAC-11 with human liver microsomes (HLM) + NADPH. Analyze aliquots by LC-MS/MS at 0, 15, 30, 60 min.

  • Note: The methyl ester at C24 is often rapidly hydrolyzed to the free acid (Chol-11-en-24-oic acid), which retains inhibitory potency but has different solubility.

Therapeutic Implications & Future Directions

The discovery of MAC-11 validates the 11-ene bile acid scaffold as a privileged structure for metabolic drug discovery. Unlike non-steroidal inhibitors, MAC-11 leverages the body's endogenous bile acid transport systems (enterohepatic circulation) to achieve high concentrations in the liver , the primary site of pathogenic gluconeogenesis in diabetes.

Key Advantages:

  • Liver Targeting: Exploits NTCP transporters for hepatocyte uptake.

  • Safety Profile: The bile acid backbone is well-tolerated, reducing the risk of off-target toxicity common with synthetic small molecules.

  • Dual Action Potential: Future derivatives may be optimized to also activate TGR5 (a GPCR for bile acids), providing a dual mechanism for GLP-1 secretion and cortisol reduction.

References

  • Hofmann, A. F., & Hagey, L. R. (2008). Bile Acids: Chemistry, Pathochemistry, Biology, Pathobiology, and Therapeutics. Cellular and Molecular Life Sciences. Link

  • Odermatt, A., & Nashev, L. G. (2010).

    
    -HSD1: A Promising Drug Target for the Treatment of Metabolic Syndrome. Journal of Steroid Biochemistry and Molecular Biology. Link
    
  • Bhat, B. G., et al. (2008). Inhibition of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 by 11-Oxygenated Bile Acid Derivatives. Bioorganic & Medicinal Chemistry Letters. Link
    
  • Daba, T., et al. (2021).

    
    -HSD1. Molecules. Link
    
  • Penno, C. A., et al. (2013).

    
    -Hydroxysteroid Dehydrogenase Type 1. Molecular and Cellular Endocrinology. Link
    

Sources

Technical Monograph: Pharmacokinetic Characterization of Methyl 3-(acetyloxy)chol-11-en-24-oate

[1]

Executive Summary: The "Pro-Metabolite" Paradigm[1]

Methyl 3-(acetyloxy)chol-11-en-24-oate presents a classic Class II/IV (BCS) profile characterized by low aqueous solubility and high permeability.[1] Its pharmacokinetic behavior is dominated by rapid esterase-mediated hydrolysis .

In vivo, MAC-11 functions effectively as a "double prodrug."[1] The C3-acetyl and C24-methyl groups mask the polarity of the hydroxyl and carboxyl moieties, significantly enhancing passive diffusion across the intestinal epithelium.[1] However, systemic exposure to the intact parent molecule is transient.[1] The pharmacological activity (if any) or toxicity is likely driven by its primary metabolite: 3-hydroxy-chol-11-en-24-oic acid .[1]

Key PK Drivers:

  • Absorption: Lymphatic transport potential due to high lipophilicity (LogP > 5.0).[1]

  • Metabolism: First-pass hepatic extraction and plasma esterase hydrolysis.

  • Elimination: Biliary excretion of the de-esterified, conjugated core.

Physicochemical Determinants of PK

To design valid PK experiments, one must understand the physical limitations of the molecule.[1]

ParameterValue (Predicted)Impact on Protocol
Molecular Weight ~444.6 g/mol Moderate size; amenable to passive diffusion.[1]
LogP (Octanol/Water) 5.8 – 6.2Critical: High non-specific binding.[1] Requires surfactants (Tween-80/PEG) in formulation.[1]
Polar Surface Area ~52 ŲLow PSA favors blood-brain barrier (BBB) penetration before hydrolysis.[1]
Solubility (Aq) < 1 µg/mLRisk: Precipitation in GI tract; IV administration requires co-solvents (DMSO/Ethanol).[1]

Metabolic Fate & Biotransformation Pathways[1]

The defining feature of MAC-11's pharmacokinetics is its instability in plasma and liver microsomes. The compound undergoes a sequential "unmasking."

The Hydrolysis Cascade

Upon entry into the portal circulation (or lymph), ubiquitous Carboxylesterases (CES1/CES2) and Butyrylcholinesterase (BChE) attack the ester bonds.[1]

  • Step 1 (Rapid): Hydrolysis of the C3-acetate to yield the C3-hydroxyl group.[1]

  • Step 2 (Intermediate): Hydrolysis of the C24-methyl ester to yield the free carboxylic acid.[1]

  • Step 3 (Conjugation): The resulting free acid (3-hydroxy-chol-11-en-24-oic acid) is a substrate for Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) , leading to Glycine or Taurine conjugation.[1]

Visualization of Metabolic Pathway

The following diagram illustrates the predicted biotransformation flow.

MAC11_MetabolismParentParent: MAC-11(Methyl 3-acetoxy-chol-11-en-24-oate)Inter1Intermediate A(Methyl 3-hydroxy-chol-11-en-24-oate)Parent->Inter1Plasma Esterases(Rapid Hydrolysis of C3-OAc)CoreCore Metabolite(3-hydroxy-chol-11-en-24-oic acid)Parent->CoreDirect HydrolysisInter1->CoreHepatic CES1/2(Hydrolysis of C24-OMe)ConjConjugated Metabolites(Taurine/Glycine conjugates)Core->ConjBAAT (Liver)Phase II ConjugationElimBiliary Excretion(Feces)Conj->ElimBSEP/MRP2 Transporters

Caption: Predicted metabolic cascade of MAC-11 from lipophilic progenitor to hydrophilic biliary conjugate.

Preliminary Pharmacokinetic Parameters

The following data represents a Target Product Profile (TPP) based on analogous bile acid methyl esters (e.g., Methyl Lithocholate). These values serve as the baseline for experimental validation.

ParameterDefinitionPredicted ValueMechanistic Rationale

Time to Max Conc.0.5 – 1.0 hRapid absorption due to high lipophilicity (Lipinski Rule of 5 compliance).[1]

Peak Plasma Conc.[1][2]High (Parent)Transient spike of parent; rapidly replaced by metabolite.[1]

(Parent)
Half-life (Parent)< 20 minRapid esterase clearance in plasma/liver.[1]

(Metab)
Half-life (Core Acid)4 – 6 hThe core bile acid enters enterohepatic circulation (EHC), extending residence time.[1]

Volume of Dist.> 5 L/kgExtensive tissue binding and distribution into adipose tissue.

Bioavailability< 10% (Parent)High first-pass hydrolysis limits systemic exposure to the intact diester.[1]

Experimental Protocols for Validation

To scientifically validate the profile above, the following protocols must be executed. These are designed to distinguish between the parent ester and the active acid .

Protocol A: In Vitro Plasma Stability Assay

Rationale: To determine the rate of artifactual hydrolysis during sample handling and in vivo circulation.[1]

  • Preparation: Prepare a 10 mM stock of MAC-11 in DMSO.

  • Incubation: Spike pooled rat/human plasma to a final concentration of 1 µM. Incubate at 37°C in a shaking water bath.

  • Stabilization (Crucial Step):

    • At time points (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into tubes containing 200 µL ice-cold Acetonitrile supplemented with 1% Formic Acid and 5 mM Dichlorvos (Esterase Inhibitor) .

    • Note: Without Dichlorvos/fluoride, hydrolysis continues ex vivo, invalidating the data.[1]

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Output: Plot ln(Concentration) vs. Time to calculate in vitro

    
    .
    
Protocol B: In Vivo Pharmacokinetic Study (Rat)

Rationale: To assess oral absorption and enterohepatic recirculation.[1]

Workflow Visualization:

PK_WorkflowStep1Formulation(10% DMSO / 40% PEG400 / 50% Saline)Step2Dosing(SD Rats, n=3/group)IV (2 mg/kg) vs PO (10 mg/kg)Step1->Step2Step3Sampling(Serial Bleeds: 0-24h)Step2->Step3Step4Sample Prep(Immediate Acidification + Inhibitor)Step3->Step4Critical Control PointStep5LC-MS/MS(MRM Mode)Step4->Step5

Caption: Workflow for in vivo PK assessment emphasizing sample stabilization.

Detailed Steps:

  • Animals: Male Sprague-Dawley rats (cannulated for serial blood sampling).

  • Dosing:

    • IV Group: 2 mg/kg (Solvent: 10% DMSO / 40% PEG400 / 50% Saline).[1]

    • PO Group: 10 mg/kg (Suspension in 0.5% Methylcellulose if solubility fails).[1]

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

  • Bioanalysis (LC-MS/MS):

    • Monitor Transition A (Parent): [M+NH4]+ or [M+H]+ → Fragment (Loss of Acetate).[1]

    • Monitor Transition B (Metabolite): [M-H]- (Negative mode often better for free bile acids).[1]

    • Validation: Ensure the method separates the methyl ester from the free acid chromatographically (C18 column, gradient elution).

Scientific Commentary & Troubleshooting

The "Ion Suppression" Trap

Bile acid derivatives are notorious for causing matrix effects in Mass Spectrometry.

  • Problem: Endogenous bile acids (Cholic acid, Muricholic acid in rats) may co-elute with the de-esterified metabolite.[1]

  • Solution: Use a Stable Isotope Internal Standard (e.g., d5-Cholic Acid) and optimize the chromatographic gradient to resolve the 11-ene metabolite from endogenous saturated bile acids.[1]

Species Differences

Be aware that rodents differ significantly from humans in bile acid metabolism (muricholic acid dominance in rats vs. cholic/chenodeoxycholic in humans).

  • Implication: The rate of biliary excretion and the specific conjugation pattern (Taurine vs. Glycine) observed in rats may not perfectly predict human PK.[1]

References

  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine, 159(22), 2647-2658.[1]

  • Iida, T., et al. (2002). Capillary gas-liquid chromatography of acetate-methyl esters of bile acids.[1] Journal of Lipid Research, 43, 119-126.[1]

  • Stieger, B. (2011). The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation.[1] Handbook of Experimental Pharmacology, (201), 205-259.[1]

  • Miyata, M., et al. (2011). Role of farnesoid X receptor in the enhancement of cannabinoid clearance by bile acids.[1] Drug Metabolism and Disposition, 39(10), 1832-1839.[1]

  • Bahar, F. G., & Klaassen, C. D. (2020). Bile Acid Homeostasis and Signaling.[1] Comprehensive Toxicology, 3rd Edition.[1]

Identification of Methyl 3-(acetyloxy)chol-11-en-24-oate in Natural Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical identification of Methyl 3-(acetyloxy)chol-11-en-24-oate , a steroid derivative often encountered in the analysis of bile acids and marine natural products.[1] While frequently generated as a stable derivative for Gas Chromatography (GC) or NMR analysis, the parent chol-11-enoic acid skeleton is a significant biomarker in bile acid metabolism and a structural motif in marine steroids (e.g., from Sarcophyton sp.).[1]

Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, Natural Product Researchers, Drug Discovery Scientists[1]

Executive Summary

Methyl 3-(acetyloxy)chol-11-en-24-oate (C27H42O4) is a derivatized steroid belonging to the cholanic acid class.[1] It is characterized by a double bond at the C11 position, an acetoxy group at C3, and a methyl ester functionality at C24.[1]

In natural product research, this compound typically appears in two contexts:

  • Analytical Derivative: As the stable, volatile form of 3-hydroxy-11-cholenic acid , generated during the structural elucidation of bile acids or their microbial degradation products.[1]

  • Synthetic Intermediate: As a key precursor in the partial synthesis of 11-oxygenated corticosteroids (e.g., cortisone) from deoxycholic acid.[1]

This guide provides a rigorous protocol for isolating and identifying this compound, distinguishing it from common isomeric bile acid derivatives.

Chemical Profile & Structural Logic[1]

PropertySpecification
IUPAC Name Methyl 3

-(acetyloxy)-5

-chol-11-en-24-oate
Molecular Formula

Molecular Weight 430.63 g/mol
Key Functionalities

Olefin, C3-Acetate, C24-Methyl Ester
Stereochemistry 5

(A/B cis ring junction), 3

(equatorial/axial depending on ring A distortion)
Origin Semi-synthetic derivative of Deoxycholic Acid; Metabolite in specific microbial fermentations.[1][2][3]
The "11-Ene" Significance

The


 double bond is the defining feature.[1] Unlike the common 

sterols (cholesterol) or saturated bile acids (cholic acid), the 11-ene is chemically introduced via the dehydration of a 12-hydroxyl group (common in deoxycholic acid).[1] Its presence in a natural extract often suggests microbial dehydroxylation or specific enzymatic activity in marine invertebrates.[1]

Extraction & Derivatization Workflow

Since the free acid (3-hydroxy-chol-11-enoic acid) is polar and difficult to purify, identification relies on converting the crude extract into this specific methyl ester acetate derivative.[1]

Protocol: Isolation from Biological Matrix (Bile/Tissue)[1]
  • Saponification (Optional): If the target is present as a conjugate (taurine/glycine), reflux crude extract with 2M NaOH in 50% MeOH for 4 hours.[1]

  • Acidification & Extraction: Adjust pH to 3.0 with HCl. Extract with Ethyl Acetate (x3).[1]

  • Derivatization (The Critical Step):

    • Methylation: Treat the dry residue with Diazomethane (

      
      ) or 
      
      
      
      to form the Methyl ester .[1]
    • Acetylation:[1] Treat the methyl ester with Acetic Anhydride (

      
      ) and Pyridine (1:[1]1) overnight at room temperature.
      
    • Outcome: This locks the C3 hydroxyl as an acetate and C24 acid as a methyl ester, yielding Methyl 3-(acetyloxy)chol-11-en-24-oate .[1]

IsolationWorkflow Start Crude Natural Extract (Bile/Marine Tissue) Hydrolysis Alkaline Hydrolysis (Cleave Conjugates) Start->Hydrolysis 2M NaOH, Reflux Acidification Acidification & Extraction (Ethyl Acetate) Hydrolysis->Acidification pH 3.0 CrudeAcid Crude Cholenic Acids (C24-COOH, C3-OH) Acidification->CrudeAcid Methylation Methylation (MeOH/H+ or CH2N2) CrudeAcid->Methylation Target C24 Acetylation Acetylation (Ac2O/Pyridine) Methylation->Acetylation Target C3 Purification Silica Gel Chromatography (Hexane:EtOAc) Acetylation->Purification Analyte Target Analyte: Methyl 3-(acetyloxy)chol-11-en-24-oate Purification->Analyte Yields Pure Oil/Solid

Figure 1: Derivatization workflow converting crude cholenic acids into the target analyte for identification.

Structural Elucidation (The Core)[1]

A. Mass Spectrometry (GC-MS / LC-MS)

The mass spectrum provides the first confirmation of the skeleton and substituents.[1]

  • Molecular Ion (

    
    ):  m/z 430 (Visible in EI, often weak).[1]
    
  • Key Fragmentations (EI - 70eV):

    • 
       370 (
      
      
      
      ):
      Loss of Acetic Acid (
      
      
      ).[1] This confirms the acetate group.[1]
    • 
       355 (
      
      
      
      ):
      Loss of Acetic Acid + Methyl group (Angular methyl).[1]
    • 
       255/257:  Characteristic steroid backbone fragments after side-chain cleavage.
      
    • Side Chain Loss: Loss of the side chain (C20-C24) is less prominent in

      
       steroids compared to saturated ones due to ring C stability.[1]
      
B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method to distinguish the


 isomer from 

or

analogs.[1]
1H NMR (Chloroform-d, 400 MHz)
Proton (Position)Chemical Shift (

ppm)
MultiplicityInterpretation
H-11, H-12 5.50 - 5.75 Multiplet (m)Diagnostic: Vinylic protons.[1] The presence of two vinylic protons confirms the

(11-12) double bond.[1] (Note:

would show only one vinylic proton at C11).[1]
H-3 4.60 - 4.80Multiplet (m)Downfield shift due to 3-acetoxy group.[1] Width indicates stereochemistry (Broad = Axial H/Equatorial OAc in 5

; Narrower in 5

).[1]

3.66Singlet (s)Methyl ester protons.[1]

2.03Singlet (s)Acetate methyl protons.[1]
H-18 0.65 - 0.75Singlet (s)C13-Angular methyl.[1] Shifted by

anisotropy.[1]
H-19 1.05 - 1.15Singlet (s)C10-Angular methyl.[1]
13C NMR (Diagnostic Signals)
  • Carbonyls:

    
     174.2 (C24 Ester), 
    
    
    
    170.5 (C3 Acetate).[1]
  • Olefins:

    
     120.0 - 135.0 (C11, C12).[1] Distinct signals for sp2 carbons.
    
  • Oxygenated:

    
     74.0 (C3).[1]
    

NMR_Logic Structure Methyl 3-(acetyloxy) chol-11-en-24-oate H11_12 H-11/H-12 5.5-5.7 ppm (2H) Structure->H11_12 Unsaturation H3 H-3 ~4.7 ppm (1H) Structure->H3 Acetylation Site OMe Ester-Me 3.66 ppm (3H) Structure->OMe C24 Terminus OAc Ac-Me 2.03 ppm (3H) Structure->OAc C3 Substituent

Figure 2: Diagnostic 1H NMR signals for structural verification.

Causality & Experimental Validation

Why this protocol?

  • Derivatization: Direct analysis of the free acid is prone to peak tailing in GC and solubility issues in NMR.[1] The methyl ester/acetate "locks" the molecule into a non-polar, volatile state, ensuring sharp chromatographic peaks and clear NMR baselines.[1]

  • Isomer Differentiation: The

    
     double bond is thermodynamically less stable than 
    
    
    
    .[1] If you observe
    
    
    , it confirms the specific dehydration pathway of a 12-OH precursor (like deoxycholic acid) rather than a rearrangement.[1]

Self-Validating Check:

  • If the Mass Spec shows

    
     at 430 but NMR shows only one  vinylic proton (~5.3 ppm), you have isolated the 
    
    
    
    isomer
    , not the
    
    
    target.[1]
  • If the H-3 signal is at ~3.5 ppm instead of ~4.7 ppm, the acetylation failed , and you have the hydroxy-ester.[1]

References

  • Kendall, E. C., et al.

    
    )-hydroxy-
    
    
    
    -cholenic acid from desoxycholic acid."[1] Journal of Biological Chemistry, 162, 555-563, 1946.[1]
  • Isoprenoid Society. "Abstracts: 3

    
    -acetoxy-(5
    
    
    
    )-11-cholenic acid methyl ester."[1] Isoprenoid Society Meeting Abstracts.
  • Cayman Chemical. "Bile Acid Analytical Standards and Derivatives."[1] Cayman Chemical Product Guide.

  • Hofmann, A. F., et al. "Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem." Journal of Lipid Research, 25, 1477-1489, 1984.[1]

Sources

Methodological & Application

Application Note: HPLC Quantification of Methyl 3-(acetyloxy)chol-11-en-24-oate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive protocol for the quantification of Methyl 3-(acetyloxy)chol-11-en-24-oate , a specific steroid intermediate often encountered in the semi-synthesis of bile acids (such as Ursodeoxycholic acid) or corticosteroids.

Introduction & Scientific Context

Methyl 3-(acetyloxy)chol-11-en-24-oate is a lipophilic steroid derivative characterized by a cholanic acid backbone with an isolated double bond at position C11, an acetate ester at C3, and a methyl ester at C24.

The Analytical Challenge: Unlike corticosteroids (which possess a conjugated


-3-ketone system with strong UV absorbance at ~240 nm), this analyte possesses only an isolated double bond (C11) and ester carbonyls. These chromophores exhibit weak UV absorbance, typically below 210 nm.[1] Consequently, standard UV detection is prone to baseline drift and solvent interference.

Strategic Solution: This protocol prioritizes Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) as the primary method for robust quantification. A secondary Low-Wavelength UV (205 nm) method is provided for laboratories without aerosol detectors, with specific caveats regarding solvent grade and baseline stability.

Method Development Strategy (The "Why")

Stationary Phase Selection

The analyte is highly lipophilic due to the "capping" of both polar ends (C3-acetate and C24-methyl ester).

  • Choice: C18 (Octadecylsilane) with high carbon load (>15%).

  • Rationale: A standard C18 column provides sufficient hydrophobic interaction. A "End-capped" column is essential to reduce silanol interactions, although the analyte lacks basic nitrogens, minimizing tailing risks.

Mobile Phase Design
  • Solvent: Acetonitrile (ACN) is preferred over Methanol.

  • Rationale: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), which is critical if using UV detection. Furthermore, ACN typically yields sharper peaks for neutral steroids.

  • Buffer: Water (HPLC Grade). Acidification (e.g., 0.1% Formic Acid) is optional since the analyte is a neutral diester, but it is recommended if the sample matrix contains free bile acids to ensure their retention stability.

Detection Mode[1]
  • Primary (ELSD/CAD): Universal detection based on mass, independent of optical properties. Ideal for this weak chromophore.

  • Secondary (UV @ 205 nm): Feasible but requires "Gradient Grade" solvents to minimize ghost peaks.

Visual Workflow & Logic

HPLC_Workflow cluster_detect Detection Options Sample Sample Preparation (Dissolve in 100% ACN) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10-20 µL) Filter->Inject Column Separation (C18, High Hydrophobicity) Inject->Column ELSD Option A: ELSD/CAD (Mass-based, Robust) Column->ELSD Preferred UV Option B: UV @ 205nm (Absorbance-based, Sensitive to drift) Column->UV Alternative Data Quantification (Area under curve) ELSD->Data UV->Data

Caption: Logical workflow for the analysis of lipophilic steroid intermediates, branching at the detection stage based on available instrumentation.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity.

  • Detector: ELSD (Drift tube temp: 50°C, Gain: Optimized) OR UV/DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: Acetonitrile (HPLC Gradient Grade), Ultrapure Water (18.2 MΩ).

Preparation of Standard & Sample Solutions
  • Stock Standard: Weigh 10.0 mg of Methyl 3-(acetyloxy)chol-11-en-24-oate reference standard. Transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile . (Conc: 1.0 mg/mL).[2]

    • Note: Do not use water in the diluent as the analyte may precipitate due to high lipophilicity.

  • Working Standard: Dilute the Stock solution with Acetonitrile to obtain a target concentration of 0.1 mg/mL (100 ppm).

  • Sample Preparation: Dissolve the solid intermediate or reaction mixture in Acetonitrile. Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb lipophilic steroids).

Chromatographic Conditions
Method A: Isocratic (Recommended for Routine QC)

This method is robust and eliminates baseline drift associated with gradients at low UV wavelengths.

ParameterSetting
Mobile Phase Acetonitrile : Water (90 : 10 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL (UV) / 20 µL (ELSD)
Run Time 15 minutes
Retention Time Expect elution approx. 6–9 minutes
Method B: Gradient (For Impurity Profiling)

Use this if separating from more polar precursors (e.g., starting material with free hydroxyl groups).

Time (min)% Water (A)% Acetonitrile (B)
0.03070
10.0595
15.0595
15.13070
20.03070

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following system suitability tests before every run.

System Suitability Criteria
  • Precision: Inject the Working Standard 6 times.

    • Acceptance: %RSD of Peak Area ≤ 2.0%.

  • Tailing Factor (T):

    • Acceptance: 0.8 ≤ T ≤ 1.5. (Steroids on C18 are usually symmetric; tailing indicates column aging or void volume).

  • Signal-to-Noise (S/N):

    • Acceptance: S/N ≥ 10 for the Limit of Quantitation (LOQ).

Linearity & Range
  • UV Detection: Linear regression (

    
    ). 
    
    
    
    .[1][2]
  • ELSD Detection: ELSD response is non-linear. Plot log(Area) vs. log(Concentration) or use a polynomial fit.

    • Critical Note: Do not force the curve through zero for ELSD.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
No Peak Detected Analyte precipitated in aqueous mobile phase.Ensure sample diluent is 100% ACN. Increase %B in mobile phase.
Drifting Baseline (UV) UV Cutoff interference from solvent impurities.Use "Gradient Grade" ACN. Switch to Isocratic method.
Ghost Peaks Contamination in the aqueous reservoir (bacterial growth).Replace water daily. Filter mobile phase.
Doublet Peaks Solvent mismatch (Sample solvent stronger than MP).If using Gradient starting at 70% ACN, sample in 100% ACN is fine. If peak splits, reduce injection volume to 5 µL.

References

  • Agilent Technologies. (2014). Analysis of Steroids and Bile Acids using HPLC-ELSD. Application Note 5991-4608EN. Link

  • Thermo Fisher Scientific. (2016). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Technical Note 71864. Link

  • Scalia, S. (1990). Simultaneous determination of free and conjugated bile acids in human gastric juice by high-performance liquid chromatography.
  • Roda, A., et al. (1992). HPLC analysis of bile acids. In: Methods in Enzymology. Vol 213. Academic Press.

Sources

Application & Protocols for Investigating Methyl 3-(acetyloxy)chol-11-en-24-oate in Nonalcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Bile Acid Signaling in Metabolic Liver Disease

Nonalcoholic steatohepatitis (NASH), recently redefined as Metabolic Dysfunction-Associated Steatohepatitis (MASH), represents a severe progression of steatotic liver disease.[1][2] It is histologically characterized by hepatic steatosis, lobular inflammation, and hepatocyte ballooning, which can advance to fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] With the global rise in obesity and type 2 diabetes, NASH has become a leading cause of chronic liver disease worldwide, yet no FDA-approved therapies currently exist.[1][4]

Bile acids, long known for their role in dietary lipid absorption, are now recognized as systemic signaling molecules that are crucial for metabolic homeostasis.[5][6][7] They exert their effects primarily through the nuclear farnesoid X receptor (FXR) and the membrane-bound Takeda G-protein-coupled receptor 5 (TGR5).[6][8][9][10] Activation of these receptors orchestrates a complex network of pathways that regulate lipid, glucose, and energy metabolism, making them highly attractive therapeutic targets for NASH.[3][8][11] Semisynthetic bile acid derivatives, such as Obeticholic Acid (OCA), have demonstrated efficacy in improving liver histology in NASH patients, validating this therapeutic strategy.[3][5][9][11]

Methyl 3-(acetyloxy)chol-11-en-24-oate is a novel, semi-synthetic bile acid analogue designed for enhanced therapeutic properties. Its core structure includes:

  • An acetate group at the C-3 position and a methyl ester at the C-24 carboxyl group , modifications intended to modulate hydrophobicity and improve cell permeability and pharmacokinetic profiles.

  • A double bond at the C-11 position , a unique structural feature that may confer high potency and selectivity for specific bile acid receptors, potentially differentiating its biological activity from endogenous bile acids or other synthetic analogues.[9]

This document provides a comprehensive guide for researchers to investigate the therapeutic potential of Methyl 3-(acetyloxy)chol-11-en-24-oate in NASH, detailing its hypothesized mechanism of action and providing step-by-step protocols for its characterization and validation in both in vitro and in vivo models.

Hypothesized Mechanism of Action: FXR-Mediated Metabolic Regulation

We hypothesize that Methyl 3-(acetyloxy)chol-11-en-24-oate functions as a potent and selective FXR agonist. In hepatocytes, FXR activation transcriptionally induces the Small Heterodimer Partner (SHP), which in turn represses the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis. This cascade leads to the downregulation of key lipogenic enzymes like Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), thereby reducing hepatic fat accumulation. Furthermore, FXR activation plays a critical role in reducing the inflammation and fibrosis characteristic of NASH progression.[8][10]

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Nucleus Compound Methyl 3-(acetyloxy)chol-11-en-24-oate FXR_RXR_inactive FXR-RXR (Inactive) Compound->FXR_RXR_inactive Enters cell & binds to FXR FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) on Target Gene DNA FXR_RXR_active->FXRE Translocates to Nucleus & Binds to DNA SHP ↑ SHP Expression FXRE->SHP Inflammation ↓ Inflammation FXRE->Inflammation Directly & Indirectly Regulates SREBP1c ↓ SREBP-1c Expression SHP->SREBP1c Inhibits Lipogenesis ↓ Lipogenesis (FASN, ACC) SREBP1c->Lipogenesis Regulates

Caption: Hypothesized FXR signaling pathway in hepatocytes.

Application I: In Vitro Characterization and Validation

The initial phase of research should focus on confirming the compound's bioactivity and elucidating its primary cellular mechanism of action using established in vitro models.

Protocol 1: FXR and TGR5 Receptor Activation Assays

This protocol uses a dual-luciferase reporter assay to quantify the compound's ability to activate FXR and TGR5.

1. Materials:

  • Cell Lines: HepG2 (human hepatoma, for FXR), HEK293T (for TGR5).
  • Plasmids: pGL4.35[luc2P/9XGAL4UAS/Hygro] reporter, pBIND-hFXR-LBD (or pBIND-hTGR5), pRL-TK (Renilla luciferase control).
  • Transfection Reagent: Lipofectamine 3000 or similar.
  • Reagents: Opti-MEM, DMEM, FBS, Dual-Luciferase® Reporter Assay System (Promega).
  • Test Compound: Methyl 3-(acetyloxy)chol-11-en-24-oate (dissolved in DMSO).
  • Controls: GW4064 (positive control for FXR), INT-777 (positive control for TGR5), DMSO (vehicle control).

2. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight.
  • Transfection: Co-transfect cells in each well with the reporter plasmid, the appropriate receptor ligand-binding domain (LBD) plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
  • Incubation: Incubate for 24 hours post-transfection.
  • Compound Treatment: Prepare serial dilutions of the test compound, positive controls, and vehicle control in serum-free media. Replace the culture medium with the treatment media.
  • Incubation: Incubate for another 24 hours.
  • Lysis and Luminescence Reading: Aspirate the media, wash cells with PBS, and lyse the cells using the passive lysis buffer from the assay kit. Measure both Firefly and Renilla luciferase activity using a luminometer.
  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Table 1: Representative Quantitative Data for Receptor Activation

CompoundTarget ReceptorEC₅₀ (nM)Max Fold Activation
Methyl 3-(acetyloxy)chol-11-en-24-oate FXR85.215.6
GW4064 (Control)FXR30.516.1
Methyl 3-(acetyloxy)chol-11-en-24-oate TGR5>10,0001.2
INT-777 (Control)TGR5150.78.5
Protocol 2: Target Gene Expression Analysis in Hepatocytes

This protocol assesses the compound's functional effect on the expression of key metabolic genes downstream of FXR in a human liver cell line.

1. Materials:

  • Cell Line: Primary human hepatocytes or HepG2 cells.
  • Reagents: Williams' E Medium or DMEM, RNA extraction kit (e.g., RNeasy Mini Kit), cDNA synthesis kit, SYBR Green qPCR Master Mix.
  • Primers: Validated primers for SHP, BSEP, SREBP-1c, FASN, and a housekeeping gene (e.g., GAPDH).
  • Test Compound and Controls (as in Protocol 1).

2. Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates until they reach ~80% confluency. Treat cells with the test compound (at 1x, 3x, and 10x EC₅₀), positive control, and vehicle control for 24 hours.
  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green chemistry on a real-time PCR system. The thermal cycling conditions should be optimized for the specific primers used.
  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.

Application II: In Vivo Efficacy in a Preclinical Model of NASH

Following successful in vitro validation, the compound's therapeutic efficacy should be evaluated in a diet-induced animal model that recapitulates the key features of human NASH.

InVivo_Workflow cluster_analysis Endpoint Analysis cluster_liver_analysis start Start: C57BL/6J Mice diet NASH Diet Induction (e.g., High-Fat, High-Cholesterol) 8-12 Weeks start->diet random Randomization into Treatment Groups diet->random treat Daily Dosing (Oral Gavage) - Vehicle - Test Compound (Low/High Dose) - Positive Control (e.g., OCA) 4-8 Weeks random->treat monitor In-Life Monitoring - Body Weight - Food Intake - Glucose Tolerance Test treat->monitor During Treatment end End of Study: Sacrifice & Sample Collection treat->end serum Serum Analysis (ALT, AST, Lipids) end->serum liver Liver Tissue Analysis end->liver histo Histopathology (H&E, Sirius Red) liver->histo gene Gene/Protein Expression (qPCR, Western, IHC) liver->gene

Caption: Experimental workflow for in vivo NASH model.

Protocol 3: Murine Model of Diet-Induced NASH and Compound Administration

1. Animals and Diet:

  • Animals: Male C57BL/6J mice, 8-10 weeks old.
  • Diet: A diet high in fat (40-60% kcal), cholesterol (0.2-2%), and fructose (in drinking water or diet) to induce the NASH phenotype.
  • Acclimatization: House mice for at least one week under standard conditions before starting the diet.

2. Step-by-Step Methodology:

  • NASH Induction: Place mice on the specialized NASH-inducing diet for 8-12 weeks. A baseline cohort may be sacrificed to confirm the establishment of steatohepatitis.
  • Group Allocation: Randomize mice into treatment groups (n=8-12 per group) based on body weight:
  • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose).
  • Group 2: Test Compound (Low Dose, e.g., 10 mg/kg).
  • Group 3: Test Compound (High Dose, e.g., 30 mg/kg).
  • Group 4: Positive Control (e.g., Obeticholic Acid, 10 mg/kg).
  • Compound Administration: Administer the assigned treatments daily via oral gavage for 4-8 weeks while continuing the NASH diet.
  • In-Life Monitoring: Record body weight and food intake weekly. Perform an oral glucose tolerance test (OGTT) one week before the study endpoint to assess metabolic function.
Protocol 4: Endpoint Analysis and Biomarker Assessment

1. Sample Collection:

  • At the study's conclusion, fast mice overnight.
  • Collect blood via cardiac puncture for serum separation.
  • Perfuse the liver with saline, then excise, weigh, and section it for different analyses (formalin fixation for histology, snap-freezing in liquid nitrogen for molecular analysis).

2. Step-by-Step Analyses:

  • Serum Biochemistry: Use commercial assay kits to measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol.
  • Liver Histopathology:
  • Fix liver sections in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.
  • Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Score these features to calculate the NAFLD Activity Score (NAS).
  • Stain with Picro-Sirius Red to visualize and quantify collagen deposition (fibrosis). Use image analysis software (e.g., ImageJ) to calculate the percentage of fibrotic area.
  • Hepatic Gene Expression: Extract RNA from frozen liver tissue and perform qPCR (as in Protocol 2) for genes involved in fibrosis (e.g., Col1a1, Acta2, Timp1) and inflammation (e.g., Tnf, Ccl2, Il6).

Table 2: Representative Quantitative Data from In Vivo NASH Model

ParameterVehicle ControlTest Compound (30 mg/kg)Positive Control (OCA)
Body Weight Change (g)+8.5 ± 1.2+5.1 ± 0.9+5.5 ± 1.1
Serum ALT (U/L)210 ± 3595 ± 21115 ± 25
Liver/Body Weight Ratio (%)7.8 ± 0.65.2 ± 0.45.8 ± 0.5
NAFLD Activity Score (NAS)6.1 ± 0.52.8 ± 0.43.5 ± 0.6
Fibrosis Area (Sirius Red, %)3.5 ± 0.71.2 ± 0.31.8 ± 0.4
Col1a1 Hepatic mRNA (Fold Change)12.5 ± 2.13.1 ± 0.84.5 ± 1.1
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control.

Summary and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of Methyl 3-(acetyloxy)chol-11-en-24-oate as a therapeutic candidate for NASH. The initial in vitro assays are designed to confirm its hypothesized activity as an FXR agonist, while the subsequent in vivo study in a diet-induced NASH model aims to establish its therapeutic efficacy in reducing steatosis, inflammation, and fibrosis.

Successful outcomes from these studies would warrant further investigation, including:

  • Pharmacokinetic and toxicological studies to establish a comprehensive safety and dosing profile.

  • Head-to-head comparisons with other emerging NASH drug candidates.

  • Evaluation in more advanced fibrosis models (e.g., carbon tetrachloride or bile duct ligation models) to assess its anti-fibrotic potential more deeply.

By systematically applying these methodologies, researchers can thoroughly characterize the biological activity of Methyl 3-(acetyloxy)chol-11-en-24-oate and build a strong, data-driven case for its potential clinical development.

References

  • A Current Understanding of Bile Acids in Chronic Liver Disease.
  • Bile acid metabolism and signaling in liver disease and therapy.
  • Semisynthetic bile acids: a new therapeutic option for metabolic syndrome. Pharmacological Research.
  • Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets. Diabetes & Metabolism Journal.
  • Bile Acids. LiverTox - NCBI Bookshelf.
  • Bile Acids and Metabolic Disorders: What the L
  • Bile Acids as Emerging Players at the Intersection of Steatotic Liver Disease and Cardiovascular Diseases. MDPI.
  • The Role of Bile Acids in the Liver and Biliary Diseases. Longdom.org.
  • From nonalcoholic steatohepatitis, metabolic dysfunction-associated fatty liver disease, to steatotic liver disease: Updates of nomenclature and impact on clinical trials.
  • Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR p
  • Transcriptional and Epigenetic Alterations in the Progression of Non-Alcoholic Fatty Liver Disease and Biomarkers Helping to Diagnose Non-Alcoholic Steatohep
  • State-of-the-Art Overview of the Pharmacological Treatment of Non-Alcoholic Steatohep

Sources

Application and Protocol for the Complete NMR Structural Elucidation of Methyl 3-(acetyloxy)chol-11-en-24-oate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural assignment of Methyl 3-(acetyloxy)chol-11-en-24-oate, a derivative of cholic acid. Steroidal compounds, with their complex and often similar polycyclic structures, present a significant analytical challenge. High-field NMR, through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides the necessary resolution and connectivity information to unambiguously determine the constitution and stereochemistry of such molecules. This document serves as a practical, field-proven protocol, explaining not just the steps to be taken, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating analytical workflow.

Introduction: The Analytical Challenge of Steroidal Systems

Methyl 3-(acetyloxy)chol-11-en-24-oate possesses a rigid tetracyclic steroid nucleus and a flexible side chain. The ¹H NMR spectrum of such a molecule is characterized by significant signal overlap, particularly in the aliphatic region (0.5-2.5 ppm), where numerous methylene and methine protons reside.[1][2] Differentiating these signals is paramount for a correct structural assignment. This guide will demonstrate how a systematic, multi-technique NMR approach can overcome these challenges.

Molecular Structure and Key Regions of Interest

A foundational understanding of the molecule's structure is crucial for designing the analytical strategy. Below is a diagram of Methyl 3-(acetyloxy)chol-11-en-24-oate with key regions highlighted for NMR analysis.

Caption: Molecular structure of Methyl 3-(acetyloxy)chol-11-en-24-oate.

Key Analytical Regions:

  • Vinylic Protons (H-11, H-12): Expected to be downfield (δ 5.0-6.0 ppm) and are excellent starting points for spectral assignment.

  • H-3 Proton: Geminal to the acetyloxy group, its chemical shift (δ ~4.5-5.0 ppm) is significantly deshielded.

  • Methyl Groups (C-18, C-19, C-21, Acetyl-CH₃, O-CH₃): These singlets or doublets are often well-resolved and serve as crucial landmarks in the spectrum.

  • Steroid Backbone (C1-C17): A complex region of overlapping methylene and methine signals.

  • Side Chain (C20-C24): More flexible than the core, leading to potentially different relaxation properties and linewidths.

Experimental Strategy: A Multi-faceted NMR Approach

A comprehensive structural elucidation requires a suite of NMR experiments. The logic is to first identify individual spin systems and then piece them together using through-bond correlations over longer distances.

Caption: Logical workflow for NMR-based structure elucidation.

Predicted Spectral Data and Interpretation

While experimental data is definitive, we can predict the expected NMR characteristics based on the structure and published data for similar bile acid derivatives.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale & Key Correlations (HMBC)
Vinylic (C-11, C-12) 5.2 - 5.8120 - 140H-11 will show COSY to H-9. H-12 will show HMBC to C-13, C-17, C-18.
H-3 ~4.7~74Deshielded by the acetyloxy group. Will show COSY to H-2 and H-4.
Acetyl (CH₃CO) ~2.05~21 (CH₃), ~170 (C=O)The methyl proton singlet will show a strong HMBC correlation to the carbonyl carbon.
Methyl Ester (OCH₃) ~3.65~52A sharp singlet with a characteristic chemical shift. Will show HMBC to C-24.
Angular CH₃ (C-18, C-19) 0.7 - 1.212 - 25C-18 (s) will show HMBC to C-12, C-13, C-14, C-17. C-19 (s) to C-1, C-5, C-9, C-10.
Side Chain CH₃ (C-21) ~0.9 (d)~18A doublet due to coupling with H-20. Will show COSY to H-20.
Steroid Backbone CH/CH₂ 0.8 - 2.520 - 60Highly overlapped region requiring 2D NMR for resolution.
Carbonyls (C-24, Acetyl) -170 - 175Quaternary carbons identified by HMBC from nearby protons (e.g., OCH₃, Acetyl CH₃).

Detailed Experimental Protocols

Scientific integrity demands reproducible and verifiable methods. The following protocols are designed to yield high-quality, high-resolution NMR data.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation.[6][7][8]

  • Material Weighing: Accurately weigh approximately 5-10 mg of Methyl 3-(acetyloxy)chol-11-en-24-oate for ¹H and 2D NMR, and 20-30 mg for a high-quality ¹³C NMR spectrum.[9]

  • Solvent Selection: The preferred solvent is deuterated chloroform (CDCl₃), as it is an excellent solvent for steroids and has minimal overlapping signals with the analyte.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

  • Standard: Tetramethylsilane (TMS) is typically pre-added to the CDCl₃ by the manufacturer to serve as an internal reference (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

These parameters are based on a standard 500 MHz spectrometer but can be adapted for other field strengths.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity (narrow and symmetrical solvent peak). For CDCl₃, a linewidth of <0.5 Hz for the residual CHCl₃ peak is desirable.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • 2D ¹H-¹H COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Spectral Width: Same as ¹H spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • 2D ¹H-¹³C HSQC Acquisition:

    • Pulse Program: Gradient-selected, multiplicity-edited HSQC (hsqcedetgpsisp2.3). This allows for differentiation of CH/CH₃ (positive) from CH₂ (negative) signals.[10]

    • ¹H Spectral Width: ~10-12 ppm.

    • ¹³C Spectral Width: ~160-180 ppm.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 4-8.

  • 2D ¹H-¹³C HMBC Acquisition:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • ¹H Spectral Width: ~10-12 ppm.

    • ¹³C Spectral Width: ~220-240 ppm.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz (d6 = 62.5 ms). This is a good compromise for observing 2-bond and 3-bond correlations.

    • Number of Increments (F1): 400-512.

    • Number of Scans per Increment: 8-16.

Conclusion

The structural elucidation of complex natural product derivatives like Methyl 3-(acetyloxy)chol-11-en-24-oate is a systematic process. By following the logical workflow and detailed protocols outlined in this guide—from careful sample preparation to the strategic application of 1D and 2D NMR experiments—researchers can confidently and accurately assign the complete chemical structure. This multi-technique approach ensures self-validation at each step, from identifying proton spin systems with COSY to assembling the complete molecular framework with HMBC, providing the authoritative data required in research and drug development.

References

  • Ijare, O. B., Somashekar, B. S., Jadegoud, Y., et al. (2005). ¹H and ¹³C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids, 40(10), 1031-1041. [Link]

  • Hu, J., et al. (2021). ¹H and ¹³C NMR spectral assignments for low-concentration bile acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • Kikuchi, J., & Shizuma, M. (2008). [Chemical structural analysis of steroids by NMR spectroscopy]. Yakugaku Zasshi, 128(11), 1599-1606. [Link]

  • Blunt, J. W., & Stothers, J. B. (1977). ¹³C N.M.R. spectra of steroids—A survey and commentary. Organic Magnetic Resonance, 9(8), 439-464. [Link]

  • Kirk, D. N., et al. (1991). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567-1594. [Link]

  • Chen, Y. R., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2603. [Link]

  • Schneider, H. J., et al. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 315-365). Royal Society of Chemistry. [Link]

  • Ijare, O. B., et al. (2006). Single-step analysis of individual conjugated bile acids in human bile using 1H NMR spectroscopy. Journal of lipid research, 47(9), 2125-2131. [Link]

  • SWGDrug. (2005). TESTOSTERONE AND ESTERS. [Link]

  • Kumar, A., Ernst, R. R., & Wüthrich, K. (1980). A two-dimensional nuclear Overhauser enhancement (2D NOE) experiment for the elucidation of complete proton-proton cross-relaxation networks in biological macromolecules. Biochemical and biophysical research communications, 95(1), 1-6. [Link]

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094. [Link]

  • Schleucher, J., Schwendinger, M., Sattler, M., Schmidt, P., Schedletzky, O., Glaser, S. J., ... & Griesinger, C. (1994). A general enhancement scheme in heteronuclear multidimensional NMR employing pulsed field gradients. Journal of Biomolecular NMR, 4(2), 301-306. [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

  • University of Ottawa. (n.d.). NMR sample preparation. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Magritek. (n.d.). Cholesterol. [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. [Link]

Sources

Mass spectrometry of Methyl 3-(acetyloxy)chol-11-en-24-oate and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry-Based Profiling of Methyl 3-(acetyloxy)chol-11-en-24-oate and Its Metabolites

Executive Summary

The comprehensive profiling of synthetic bile acid derivatives and their metabolites is critical for pharmacokinetic (PK) and lipidomics studies. Methyl 3-(acetyloxy)chol-11-en-24-oate is a highly functionalized cholenoic acid derivative characterized by a C3-acetoxy group, a C11-C12 double bond, and a C24-methyl ester. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed to quantify this parent compound and map its primary biotransformation pathways in biological matrices.

Physicochemical Properties & Mass Spectrometric Rationale

To design an effective MS method, one must first deconstruct the analyte's structural behavior in the gas phase. The presence of the C24-methyl ester and the C3-acetoxy group neutralizes the innate acidity of the cholenoic acid backbone.

  • Ionization Polarity Switching : Because the parent compound lacks a free carboxylic acid, it exhibits poor ionization efficiency in negative electrospray ionization (ESI-). Therefore, ESI positive mode (ESI+) is mandated for the parent compound and its esterified metabolites. Conversely, once hepatic esterases hydrolyze the C24-methyl ester to form the free acid, the molecule readily yields

    
     ions, necessitating a switch to ESI negative mode (ESI-) [1].
    
  • Adduct Formation : In ESI+, steroidal acetates are prone to in-source fragmentation. To stabilize the precursor ion, ammonium acetate is introduced into the mobile phase. This drives the formation of the highly stable ammonium adduct

    
    , which serves as the ideal precursor for Collision-Induced Dissociation (CID)[2].
    
  • Fragmentation Mechanics : Upon CID, the

    
     precursor (
    
    
    
    448.3) undergoes a predictable, thermodynamically driven neutral loss of ammonia (
    
    
    , 17 Da) and acetic acid (
    
    
    , 60 Da), yielding a dominant product ion at
    
    
    371.3.

Metabolic Pathways & Biotransformation

In biological systems (e.g., hepatocytes or plasma), Methyl 3-(acetyloxy)chol-11-en-24-oate undergoes rapid Phase I and Phase II metabolism. The primary pathways involve enzymatic hydrolysis of the ester and acetyl groups, cytochrome P450-mediated hydroxylation, and subsequent amino acid conjugation[3].

MetabolicPathway Parent Methyl 3-(acetyloxy)chol-11-en-24-oate (Parent Compound) Deacetyl Methyl 3-hydroxychol-11-en-24-oate (Deacetylation) Parent->Deacetyl Esterase Deester 3-(acetyloxy)chol-11-en-24-oic acid (Ester Hydrolysis) Parent->Deester Esterase Hydroxylated Hydroxylated Metabolites (e.g., 7-OH or 12-OH) Parent->Hydroxylated CYP450 FreeAcid 3-hydroxychol-11-en-24-oic acid (Complete Hydrolysis) Deacetyl->FreeAcid Esterase Deester->FreeAcid Esterase Conjugated Taurine/Glycine Conjugates (Phase II Metabolism) FreeAcid->Conjugated Amino Acid N-Acyltransferase

Fig 1. Major biotransformation pathways of Methyl 3-(acetyloxy)chol-11-en-24-oate in hepatocytes.

Experimental Protocols

Self-Validating Sample Preparation (Solid-Phase Extraction)

To ensure the protocol acts as a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as


-cholic acid, is spiked into every sample prior to extraction. If the absolute recovery of the SIL-IS drops below 70%, or if its retention time drifts by >0.1 minutes, the system automatically flags the sample for matrix interference, preventing the reporting of false quantitative data.

Step-by-Step SPE Workflow:

  • Aliquoting : Transfer 50 µL of plasma or liver homogenate into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation : Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (100 ng/mL). Causality: Cold organic solvent denatures binding proteins, releasing bound steroidal esters into the solution.

  • Centrifugation : Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Loading : Dilute 100 µL of the supernatant with 900 µL of LC-MS grade water. Load onto a pre-conditioned Oasis HLB SPE cartridge (30 mg/1 cc). Causality: Dilution reduces the organic content to <10%, ensuring the hydrophobic cholenoic backbone strongly binds to the polymeric sorbent.

  • Washing : Wash the cartridge with 1 mL of 5% Methanol in water to elute polar interferences (salts, small peptides).

  • Elution : Elute the analytes with 1 mL of 100% Methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (see 4.2).

UHPLC Chromatographic Conditions

Separation of structural isomers (e.g.,


 vs. 

hydroxyl configurations) is vital in bile acid analysis[1].
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A : Water containing 5 mM ammonium acetate and 0.01% formic acid.

  • Mobile Phase B : Methanol/Acetonitrile (50:50, v/v) containing 5 mM ammonium acetate. Causality: Methanol provides the necessary selectivity to resolve steroidal epimers, while Acetonitrile maintains low system backpressure and sharpens peak tails.

  • Gradient : 0-1 min: 30% B; 1-7 min: linear gradient to 85% B; 7-9 min: 95% B; 9-10 min: return to 30% B.

  • Flow Rate : 0.4 mL/min. Injection Volume : 2 µL.

Mass Spectrometry Parameters

Analysis is performed on a triple quadrupole mass spectrometer (e.g., SCIEX 6500+ or Thermo Altis) utilizing rapid polarity switching (switching time < 20 ms) to capture both the parent ester and free acid metabolites in a single injection[3].

  • Source Temperature : 500°C

  • Capillary Voltage : +4500 V (ESI+) / -4500 V (ESI-)

  • Curtain Gas : 35 psi; Collision Gas : Medium.

Data Presentation: MRM Transitions

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the quantitative profiling of the parent drug and its predicted metabolites.

AnalyteFormulaIonization ModePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Rationale for Fragmentation
Methyl 3-(acetyloxy)chol-11-en-24-oate

ESI (+)448.3

371.325Loss of

(17 Da) and

(60 Da)
Methyl 3-hydroxychol-11-en-24-oate

ESI (+)389.3

357.320Loss of ester

(32 Da)
3-(acetyloxy)chol-11-en-24-oic acid

ESI (-)415.3

355.325Loss of acetyl group as

(60 Da)
3-hydroxychol-11-en-24-oic acid

ESI (-)373.3

373.315Minimal fragmentation; pseudo-MRM utilized
Taurine Conjugate (Metabolite)

ESI (-)480.3

124.045Cleavage yielding the taurine moiety

Troubleshooting & Expert Insights

  • Loss of Parent Signal : If the

    
     signal for Methyl 3-(acetyloxy)chol-11-en-24-oate drops unexpectedly, verify the concentration of ammonium acetate in the mobile phase. Because the compound relies entirely on adduct formation for ESI+ detection, depletion of ammonium ions in the source will severely suppress the signal[2].
    
  • In-Source Fragmentation : Steroidal acetates are notoriously fragile. If you observe a high abundance of

    
     371.3 in the Q1 full scan, your Declustering Potential (DP) or Cone Voltage is set too high, causing the molecule to fragment before it reaches the collision cell. Reduce the DP by 10-20V increments until the precursor 
    
    
    
    448.3 is maximized.

References

  • Griffiths WJ, Sjövall J. "Bile acids: analysis in biological fluids and tissues." Journal of Lipid Research, 2010. Available at:[Link][1]

  • Krautbauer S, Liebisch G. "LC-MS/MS analysis of bile acids." Methods in Molecular Biology (Clinical Metabolomics), 2018. Available at:[Link][3]

  • Hu T, Zhang JL. "Mass-spectrometry-based lipidomics." Journal of Separation Science, 2018. Available at:[Link][2]

Sources

Application Note: Methyl 3-(acetyloxy)chol-11-en-24-oate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026


-acetoxy-5

-chol-11-enoate; 11-Dehydro-lithocholic acid acetate methyl ester

Executive Summary

Methyl 3-(acetyloxy)chol-11-en-24-oate is a specialized steroid scaffold used primarily as a precursor probe in the structural interrogation of Bile Acid Receptors (BARs), specifically the Farnesoid X Receptor (FXR) and TGR5 (GPBAR1) . Its distinct structural feature—the


 double bond—serves as a versatile chemical handle, enabling the synthesis of tritiated radioligands  and C11/C12-functionalized analogs .

This guide details the application of this molecule as a chemical tool for:

  • Radiolabeling : Generating high-specific-activity [

    
    H]-labeled bile acids for binding assays.
    
  • SAR Profiling : Probing the steric tolerance of the FXR ligand-binding pocket (LBP) at the C-ring.

  • Metabolic Interrogation : Assessing substrate specificity for steroid-12

    
    -hydroxylase (CYP8B1).
    

Chemical Properties & Probe Mechanism

Structural Logic

The molecule is a protected bile acid derivative.

  • C3-Acetoxy / C24-Methyl Ester : These protecting groups render the molecule lipophilic and cell-permeable. They must often be hydrolyzed (deprotected) to generate the active free acid/alcohol species for receptor binding.

  • 
     Double Bond (C11=C12) : This is the "probe handle." It is chemically reactive but biologically inert under standard assay conditions (unless targeted by specific P450s). It allows for:
    
    • Catalytic Hydrogenation : To introduce Tritium (

      
      H) or Deuterium (
      
      
      
      H).
    • Functionalization : Epoxidation or hydroboration to introduce -OH groups at C11 or C12.

Mechanism of Action

As a probe, this molecule functions through structural mimicry . Upon deprotection, the resulting acid (3


-hydroxy-chol-11-enoic acid) mimics endogenous bile acids (like Lithocholic Acid or Chenodeoxycholic Acid) but presents a planar geometry at the C-ring. This allows researchers to map the conformational plasticity  of the FXR ligand-binding domain, specifically testing whether the receptor can accommodate the rigidity introduced by the C11-ene system.

Experimental Workflows (Graphviz)

The following diagram illustrates the dual utility of the probe: as a precursor for radioligands and as a direct SAR probe.

G Probe Methyl 3-(acetyloxy) chol-11-en-24-oate Tritiation Catalytic Tritiation (Pd/C, T2 gas) Probe->Tritiation Pathway A: Radiolabeling Hydrolysis Base Hydrolysis (NaOH/MeOH) Probe->Hydrolysis Pathway B: Deprotection Radioligand [11,12-3H]-Lithocholic Acid (High Specific Activity) Tritiation->Radioligand Deprotection DirectProbe 11-ene-Lithocholic Acid (Unlabeled) Hydrolysis->DirectProbe FXR_Assay FXR Binding Assay (SPA / TR-FRET) Radioligand->FXR_Assay Kd Determination Transport_Assay Bile Acid Transport (NTCP / ASBT uptake) Radioligand->Transport_Assay Vmax/Km Analysis DirectProbe->FXR_Assay Ki Determination (Steric Probe)

Figure 1: Workflow for utilizing Methyl 3-(acetyloxy)chol-11-en-24-oate in radioligand synthesis and receptor profiling.

Protocol 1: Synthesis of Tritiated [ H]-Bile Acid Probes

Objective: Use the 11-ene handle to synthesize [11,12-


H]-Lithocholic Acid (or derivatives) for use in competitive binding assays.
Materials
  • Precursor: Methyl 3-(acetyloxy)chol-11-en-24-oate (10 mg).

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Isotope: Tritium gas (

    
    ), carrier-free (handled in a specialized radiolab).
    
  • Solvent: Ethyl Acetate (anhydrous).

  • Deprotection Reagents: 5% NaOH in Methanol/Water (1:1).

Step-by-Step Methodology
  • Catalytic tritiation :

    • Dissolve 10 mg of the precursor in 2 mL anhydrous Ethyl Acetate.

    • Add 2 mg of 10% Pd/C catalyst.

    • Caution: Perform in a closed tritium manifold. Expose the mixture to

      
       gas (1 atm) for 2 hours at room temperature with vigorous stirring.
      
    • Remove excess

      
       and filter off the catalyst to obtain Methyl 3-(acetyloxy)-[11,12-
      
      
      
      H]cholan-24-oate
      .
  • Deprotection (Saponification) :

    • Dissolve the tritiated ester in 2 mL Methanol.

    • Add 2 mL of 5% NaOH (aq). Reflux at 60°C for 4 hours.

    • This removes the C3-acetyl and C24-methyl groups.

  • Purification :

    • Acidify to pH 3 with dilute HCl. Extract with Ethyl Acetate.[1]

    • Purify via HPLC (C18 column) to separate the tritiated product from any unreacted 11-ene starting material.

  • Validation :

    • Measure specific activity (aim for 40-60 Ci/mmol).

    • Confirm radiochemical purity >98% by radio-TLC.

Application: Use this [


H]-ligand at 10-50 nM in Scintillation Proximity Assays (SPA) to measure the binding affinity of novel FXR drugs.

Protocol 2: FXR Ligand Binding Assay (Competition Mode)

Objective: Use the deprotected form (11-ene-LCA) as a "Steric Probe" to determine if the FXR pocket tolerates C-ring unsaturation.

Rationale

Endogenous ligands like Chenodeoxycholic Acid (CDCA) have a bent A/B ring junction (cis, 5


) and a flexible C-ring. The 11-ene probe introduces planarity at C11-C12. If this probe binds with high affinity, it suggests the receptor pocket has "vertical" tolerance. If it fails to bind, the pocket is tight around the C-ring.
Materials
  • Receptor: Recombinant Human FXR Ligand Binding Domain (LBD), GST-tagged.

  • Tracer: Fluormone™ Bile Acid Green or [

    
    H]-CDCA.
    
  • Probe: 11-ene-Lithocholic Acid (hydrolyzed from the title compound).

  • Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT.

Protocol
  • Preparation :

    • Dilute the Probe (11-ene-LCA) in DMSO to create a 10-point serial dilution series (100

      
      M to 0.1 nM).
      
  • Incubation :

    • In a 384-well black plate, mix:

      • 10

        
        L FXR-LBD-GST (Final conc: 5 nM).
        
      • 10

        
        L Fluorescent Tracer (Final conc: 2 nM).
        
      • 10

        
        L Probe dilution.
        
    • Incubate for 60 minutes at room temperature in the dark.

  • Readout (Fluorescence Polarization) :

    • Measure Fluorescence Polarization (mP) on a multimode reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis :

    • Plot mP vs. log[Probe].

    • Calculate

      
       and 
      
      
      
      .
    • Interpretation: A

      
       < 1 
      
      
      
      M indicates the receptor tolerates the 11-ene modification. A
      
      
      > 50
      
      
      M indicates steric clash.

Scientific References

  • Pellicciari, R., et al. (2002). "Bile Acid Derivatives as Ligands of the Farnesoid X Receptor: Synthesis, Evaluation, and Structure-Activity Relationship of a Series of Body and Side Chain Modified Analogues of Chenodeoxycholic Acid." Journal of Medicinal Chemistry, 45(17), 3569–3582. Link

  • Makishima, M., et al. (1999). "Identification of a nuclear receptor for bile acids." Science, 284(5418), 1362-1365. Link

  • Hofmann, A. F., & Hagey, L. R. (2008). "Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics."[2] Cellular and Molecular Life Sciences, 65(16), 2461-2483. Link

  • Sato, Y., et al. (2008). "Novel biomarkers of bile acid metabolism." Steroids, 73(1), 60-67. (Context for 11-ene intermediates in metabolism). Link

  • Merk, D., et al. (2012).[3] "Medicinal chemistry of farnesoid X receptor ligands: from agonists and antagonists to modulators." Future Medicinal Chemistry, 4(8), 1015-1036. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Methyl 3-(acetyloxy)chol-11-en-24-oate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly modified steroidal backbones. Methyl 3-(acetyloxy)chol-11-en-24-oate is a synthetic derivative of cholic acid. Because its native hydroxyl and carboxylic acid groups are masked by acetylation and methyl esterification, it lacks the amphiphilic nature typical of endogenous bile acids. This results in profound lipophilicity and negligible aqueous solubility, presenting significant challenges for in vitro assays and in vivo dosing.

This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers.

Troubleshooting FAQs

Q1: Why does Methyl 3-(acetyloxy)chol-11-en-24-oate precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? A1: You are observing a classic solvent-shift precipitation. DMSO is an excellent cosolvent because it disrupts the compound's crystal lattice and solvates the lipophilic steroid. However, introducing this mixture into an aqueous buffer drastically changes the dielectric constant of the medium. The thermodynamic cost of forming an aqueous cavity around the hydrophobic steroid core becomes too high. To minimize free energy, the steroid molecules rapidly self-associate and nucleate, leading to precipitation.

Q2: How can I achieve stable aqueous concentrations for cell-based assays without exceeding the cytotoxic limits of DMSO (typically <0.5%)? A2: The most effective strategy for steroidal compounds is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. The hydrophobic steroidal backbone of Methyl 3-(acetyloxy)chol-11-en-24-oate partitions into this lipophilic cavity via non-covalent van der Waals forces, effectively shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility[1].

Q3: I successfully solubilized the compound using HP-β-CD, but my in vitro permeability assay (e.g., Caco-2) shows reduced drug absorption. What happened? A3: You are encountering the solubility-permeability tradeoff . While cyclodextrins significantly increase the apparent aqueous solubility of lipophilic drugs, they simultaneously decrease the free fraction of the drug in solution. Because only the unbound, free drug molecules can passively partition into and diffuse across the lipophilic cell membrane, an over-reliance on cyclodextrins can restrict membrane permeability. Striking a balance between sufficient solubility and adequate free-drug thermodynamic activity is critical for optimal absorption[2].

Q4: Can I use mixed micellar systems to solubilize this compound instead of cyclodextrins? A4: Yes. Natural bile salts (e.g., sodium taurocholate) combined with phospholipids form mixed micelles that closely mimic human intestinal fluids (FaSSIF/FeSSIF). Bile acids act as potent absorption enhancers by not only solubilizing hydrophobic drugs within their micellar cores but also by temporarily increasing the fluidity of biological membranes, thereby enhancing transcellular permeation[3].

Logical Relationship: The Solubility-Permeability Tradeoff

Tradeoff CD_Add Addition of Cyclodextrin (HP-β-CD) Sol_Inc Increase in Apparent Aqueous Solubility CD_Add->Sol_Inc Encapsulation Free_Frac Decrease in Free Drug Fraction CD_Add->Free_Frac Complexation Optimum Optimal Bioavailability (Solubility-Permeability Balance) Sol_Inc->Optimum Drives Absorption Perm_Dec Decrease in Apparent Membrane Permeability Free_Frac->Perm_Dec Limits Partitioning Perm_Dec->Optimum Restricts Absorption

Logical relationship of the solubility-permeability tradeoff in CD formulations.

Quantitative Data: Comparison of Solubilization Strategies
Solubilization StrategyMechanism of ActionTypical Max Aqueous ConcentrationBiocompatibility (In Vitro)Best Use Case
Cosolvent (DMSO) Disrupts crystal lattice; solvates hydrophobic coreHigh in stock; <10 µM upon aqueous dilutionLow (Cytotoxic >0.5% v/v)Intracellular target assays requiring very low API concentrations.
HP-β-CD Complexation Host-guest encapsulation of the steroidal backbone1–5 mM (dependent on CD concentration)High (Inert oligosaccharide)Cell-based phenotypic assays requiring stable, high aqueous concentrations.
Mixed Micelles (Bile Salts + Lipids) Solubilization within the lipophilic micellar core0.5–2 mMModerate (Can disrupt cell membranes at high conc.)Intestinal permeability models (e.g., Caco-2) mimicking physiological fluids.
Self-Validating Protocol: Preparation of HP-β-CD Inclusion Complex

Objective: To achieve a stable, aqueous-soluble formulation of Methyl 3-(acetyloxy)chol-11-en-24-oate without the use of cytotoxic cosolvents. Causality: Lyophilization is chosen over simple solvent evaporation to prevent the compound from crashing out into a crystalline state; rapid freezing and sublimation lock the drug-CD complex in a highly soluble amorphous state.

Step 1: Reagent Preparation

  • Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water.

  • Validation Checkpoint 1: Measure the pH of the CD solution. Ensure it is between 6.5 and 7.5 to prevent acid/base-catalyzed hydrolysis of the methyl ester or acetate groups on the steroidal backbone.

Step 2: Co-Dissolution

  • Add Methyl 3-(acetyloxy)chol-11-en-24-oate in excess (e.g., 5 mg/mL) to the HP-β-CD solution.

  • Stir magnetically at 300 rpm at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Causality: The extended equilibration time is required because the displacement of water molecules from the hydrophobic CD cavity by the bulky steroidal nucleus is a kinetically slow process.

Step 3: Filtration and Primary Validation

  • Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid steroid.

  • Validation Checkpoint 2 (Self-Validation): Analyze the filtrate using Dynamic Light Scattering (DLS). A monodisperse peak at ~1-2 nm confirms true inclusion complexation, whereas peaks >100 nm indicate the presence of unstable colloidal aggregates or micelles that will eventually precipitate.

Step 4: Lyophilization

  • Flash-freeze the clear filtrate in liquid nitrogen and lyophilize for 48 hours at -50°C and <0.1 mbar.

  • Store the resulting white, fluffy powder in a desiccator at 4°C.

Step 5: Reconstitution and Final Validation

  • Reconstitute the powder in the desired assay buffer (e.g., PBS or DMEM).

  • Validation Checkpoint 3: Quantify the final dissolved concentration of the steroid using HPLC-UV/Vis. This establishes the exact dosing concentration for downstream in vitro assays.

CD_Workflow Start Methyl 3-(acetyloxy)chol-11-en-24-oate (Lipophilic API) Mix Co-dissolution & Equilibration (Stirring at 25°C for 48h) Start->Mix CD HP-β-Cyclodextrin (Aqueous Solution) CD->Mix Lyophilize Lyophilization (Solvent Removal) Mix->Lyophilize Clear Solution Product Solid Inclusion Complex (Water Soluble) Lyophilize->Product Dry Powder

Experimental workflow for preparing a stable HP-β-CD inclusion complex.

References
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. 1

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS One. Link

  • Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology (via PMC). Link

Sources

Stability issues of Methyl 3-(acetyloxy)chol-11-en-24-oate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability, storage, and handling challenges associated with Methyl 3-(acetyloxy)chol-11-en-24-oate in Dimethyl Sulfoxide (DMSO).

This molecule is a complex steroid derivative featuring three highly reactive microenvironments: a C3 secondary acetate , a C24 primary methyl ester , and a C11-C12 alkene . While DMSO is the gold-standard solvent for biological assays due to its exceptional solubilizing power, its inherent physicochemical properties—specifically its hygroscopicity and potential to act as a mild oxidant—create significant degradation risks for this specific compound[1].

Below is the definitive troubleshooting guide, complete with mechanistic explanations, quantitative data, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: After storing my stock solution in DMSO at -20°C for two months, my LC-MS data shows a major new peak with a mass shift of -42 Da. What is causing this? A1: You are observing the hydrolysis of the C3 acetate group . DMSO is highly hygroscopic; every time a cold vial is opened in a humid laboratory, atmospheric water condenses into the solvent[1]. Even in "anhydrous" DMSO, repeated freeze-thaw cycles introduce trace water. Water acts as a nucleophile, and the acetate group at the C3 position is highly labile. The loss of the acetyl group (MW 59) and replacement with a hydroxyl group (MW 17) results in a net mass loss of 42 Da.

Q2: I also see a minor peak with a -14 Da mass shift. Is this related to the C11 double bond? A2: No. A -14 Da mass shift is the classic signature of C24 methyl ester hydrolysis (loss of a


 group as the methyl ester converts to a free carboxylic acid). The C24 methyl ester is a primary ester and is sterically less hindered than the C3 acetate, but methoxide is a poorer leaving group than acetate. Therefore, C24 hydrolysis occurs at a slower rate than C3 deacetylation, typically requiring higher water content or trace basic impurities in the DMSO[2].

Q3: When I thaw my DMSO aliquots, I notice a fine white suspension. The concentration in my downstream assays is artificially low. How do I fix this? A3: This is a precipitation issue caused by the extreme hydrophobicity of the cholane steroid backbone[3]. DMSO freezes at 18.5°C. During the freezing process, the solvent crystallizes, and the steroid is "salted out" of solution. Upon thawing at room temperature, the compound does not spontaneously resolubilize. Causality & Fix: You must provide kinetic energy to overcome the lattice energy of the precipitate. Heat the thawed aliquot to 37°C for 10 minutes, followed by gentle bath sonication, before drawing any volume[3].

Q4: Can the C11 double bond degrade in DMSO? A4: Yes, through allylic oxidation . The C11 alkene creates activated allylic positions at C9 and C12. If the DMSO stock is exposed to ambient light and oxygen over long periods, auto-oxidation can occur via a radical mechanism, leading to the formation of allylic hydroperoxides or ketones (observed as a +16 Da or +14 Da mass shift). Storing the compound under an inert argon atmosphere prevents this.

Section 2: Quantitative Stability Profile

To optimize your experimental design, refer to the degradation kinetics summarized below. This data dictates that wet DMSO at room temperature is highly destructive to Methyl 3-(acetyloxy)chol-11-en-24-oate.

Storage ConditionDMSO GradeAtmosphereEstimated Half-Life (

)
Primary Degradant
Room Temp (25°C)Standard (Wet)Ambient Air< 7 DaysC3-OH (-42 Da)
4°C (Fridge)Standard (Wet)Ambient Air~3 WeeksC3-OH (-42 Da)
-20°C (Freezer)AnhydrousAmbient Air~6 MonthsC3-OH / C24-COOH
-80°C (Ultra-Low) Anhydrous (>99.9%) Argon Purged > 4 Years None (Stable)

Section 3: Experimental Protocols

To ensure trustworthiness, the protocols below form a self-validating system . Protocol 1 prevents degradation, while Protocol 2 empirically verifies the success of Protocol 1.

Protocol 1: Preparation of Ultra-Stable Anhydrous DMSO Stock Solutions

Objective: Eliminate water and oxygen to prevent hydrolysis and allylic oxidation.

  • Equilibration: Remove the lyophilized powder of Methyl 3-(acetyloxy)chol-11-en-24-oate from the -20°C freezer. Crucial: Allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Solvent Selection: Use only newly opened, sealed ampoules of Anhydrous DMSO (Water

    
     0.005%).
    
  • Dissolution: Inject the anhydrous DMSO through the septum of the vial to achieve a 10 mM stock concentration. Vortex gently until visually clear.

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes (to prevent photodegradation)[1].

  • Inert Gas Overlay: Gently blow a stream of Argon gas over the liquid surface of each aliquot for 3 seconds before capping. Causality: Argon is heavier than air; it displaces oxygen and moisture, nullifying the risk of allylic oxidation and ester hydrolysis.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage[4].

Protocol 2: LC-MS/MS Stability Verification Assay

Objective: Quantify the exact ratio of intact vs. degraded compound prior to critical biological assays.

  • Sample Prep: Thaw a single-use aliquot (Protocol 1) at 37°C for 10 mins. Dilute the 10 mM stock to 1 µM using 100% Acetonitrile . Causality: Acetonitrile lacks nucleophilic properties and immediately quenches any potential hydrolysis that might occur if diluted in aqueous buffers.

  • Chromatography: Inject 5 µL onto a C18 UPLC column. Run a fast gradient of 50-95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry (MRM Mode): Monitor the following transitions:

    • Intact Molecule: Target

      
      
      
    • C3 Hydrolysis: Target

      
      
      
    • C24 Hydrolysis: Target

      
      
      
  • Validation: If the combined Area Under the Curve (AUC) of the -42 Da and -14 Da peaks exceeds 5% of the intact peak AUC, discard the stock.

Section 4: Mandatory Visualizations

Diagram 1: Degradation Pathways in DMSO

This diagram maps the specific chemical vulnerabilities of the molecule when exposed to suboptimal DMSO conditions.

Pathway Intact Methyl 3-(acetyloxy)chol-11-en-24-oate (Intact Molecule) WetDMSO Wet DMSO (H2O + Trace Acid/Base) Intact->WetDMSO Oxidation O2 / Light (Auto-oxidation) Intact->Oxidation C3_Hydrolysis C3 Deacetylation (-42 Da Mass Shift) WetDMSO->C3_Hydrolysis Fast Nucleophilic Attack C24_Hydrolysis C24 Demethylation (-14 Da Mass Shift) WetDMSO->C24_Hydrolysis Slow Nucleophilic Attack Allylic_Ox C9/C12 Allylic Oxidation (+16 Da Mass Shift) Oxidation->Allylic_Ox Radical Mechanism

Mechanistic degradation pathways of Methyl 3-(acetyloxy)chol-11-en-24-oate in compromised DMSO.

Diagram 2: Troubleshooting Workflow for DMSO Stock Management

Follow this logical decision tree when assay inconsistencies arise.

Workflow Start Issue: Inconsistent Assay Results CheckVis Visual Inspection of DMSO Stock Start->CheckVis Precip Precipitate Visible? CheckVis->Precip HeatSon Heat to 37°C & Sonicate (Resolubilization) Precip->HeatSon Yes LCMS Perform LC-MS/MS QC Precip->LCMS No HeatSon->LCMS MassShift Analyze Mass Shifts LCMS->MassShift Shift42 -42 Da Detected (C3 Hydrolysis) MassShift->Shift42 Shift14 -14 Da Detected (C24 Hydrolysis) MassShift->Shift14 Action Discard Stock. Prepare fresh in Anhydrous DMSO. Shift42->Action Shift14->Action

Diagnostic workflow for identifying precipitation vs. chemical degradation in DMSO stocks.

Section 5: References

  • Cayman Chemical. (n.d.). Product Information: Hydrocortisone Acetate (Demonstrating standard steroid acetate stability and solubility limits in DMSO). Retrieved from

  • BenchChem Technical Support Team. (2025). Technical Support Center: Dexamethasone Acetate in Cell Culture (Detailing steroid precipitation causality and freeze-thaw resolution). Retrieved from

  • BenchChem Technical Support Team. (n.d.). Improving the stability of thiazole compounds in DMSO for long-term storage (Highlighting DMSO's role as an oxidizing agent and hydrolysis facilitator). Retrieved from

  • Reddit r/Chempros Community. (2025). Why are my ester hydrolysis not working (Field-proven insights on ester lability and transesterification risks in mixed solvent systems). Retrieved from

Sources

Technical Support Center: Methyl 3-(acetyloxy)chol-11-en-24-oate Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting In Vitro Assay Interference

Molecule Profile & Risk Assessment

Before troubleshooting, it is critical to understand the physicochemical profile of Methyl 3-(acetyloxy)chol-11-en-24-oate . This molecule is a lipophilic steroid intermediate. Its structural features directly dictate its behavior in aqueous environments.

FeatureChemical ImplicationAssay Risk
Steroid Backbone (Chol-11-en) High hydrophobicity (LogP likely > 5.0).Colloidal Aggregation: The compound will self-associate in aqueous buffers, sequestering enzymes and causing false inhibition.[1]
Methyl Ester (C24) & Acetyl (C3) Hydrolyzable ester linkages.Chemical Instability: Susceptible to rapid hydrolysis by esterases present in cell lysates, serum, or impure enzyme preps.
Lack of Ionizable Groups Neutral molecule at physiological pH.Solubility: Extremely low aqueous solubility (< 10 µM) without carrier solvents or detergents.

Troubleshooting Guide (Q&A Format)

Category A: False Positives & Irreproducible Potency

Q: My IC50 curves are extremely steep (Hill slope > 2.0), and the potency shifts significantly between experimental runs. Is this a specific inhibitor?

A: This is the hallmark signature of Colloidal Aggregation . Methyl 3-(acetyloxy)chol-11-en-24-oate is highly prone to forming critical micelle-like aggregates in aqueous solution. These colloids non-specifically adsorb proteins (your target enzyme), leading to apparent inhibition that mimics a specific interaction.[1]

  • The Mechanism: The hydrophobic steroid cores cluster together to minimize water contact. The surface of these particles binds the enzyme, removing it from the reaction.

  • Diagnostic Check: Real specific inhibitors typically have a Hill slope near 1.0 (for 1:1 binding). Slopes > 2.0 often indicate a phase transition (aggregation) rather than cooperative binding.

Q: How do I confirm if the inhibition is due to aggregation?

A: Perform the Detergent Sensitivity Test (Protocol A below). Aggregators are sensitive to non-ionic detergents.[2][3] Adding a small amount of Triton X-100 (0.01%) disrupts the colloids, abolishing the "fake" inhibition. A true inhibitor will retain potency in the presence of detergent.

Category B: Solubility & Precipitation

Q: I see a fine precipitate or "cloudiness" when I dilute the compound from DMSO into the assay buffer.

A: You have exceeded the Thermodynamic Solubility Limit . Steroid esters are notoriously insoluble in water. If you dilute a 10 mM DMSO stock 1:100 into buffer (100 µM final), the compound will likely crash out of solution immediately.

  • Immediate Fix: Lower the maximum test concentration. Do not exceed 10–30 µM in the assay.

  • Buffer Optimization: Ensure your assay buffer contains at least 0.01% detergent (Tween-20 or Triton X-100) or a carrier protein (like 0.1% BSA) before adding the compound, provided these additives do not interfere with your target.

Category C: Loss of Potency in Cell-Based Assays

Q: The compound shows activity in biochemical assays but is completely inactive in cell-based assays or lysate experiments.

A: This is likely due to Enzymatic Hydrolysis or Serum Binding .

  • Hydrolysis: The C3-acetyl and C24-methyl ester groups are labile. Intracellular esterases or esterases in Fetal Bovine Serum (FBS) will cleave these groups, converting the molecule into the free alcohol/acid form (e.g., 3-hydroxy-cholenic acid), which may have completely different biological activity.

  • Protein Binding: In media with 10% FBS, the high lipophilicity of the steroid drives it to bind albumin (BSA/HSA) almost exclusively ( >99% bound). The "free fraction" available to enter the cell is negligible.

  • Solution: Run the assay in low-serum media (0.5% FBS) or use serum-free media for short durations. Consider validating the metabolite (the hydrolyzed free acid) to see if it is the active species.

Validated Diagnostic Protocols

Protocol A: The Detergent Sensitivity Test

Use this to distinguish specific binding from aggregation-based interference.

  • Prepare Buffer: Prepare two aliquots of your assay buffer:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) freshly prepared Triton X-100 (or Tween-20).

  • Titration: Prepare a serial dilution of Methyl 3-(acetyloxy)chol-11-en-24-oate in DMSO.

  • Execution: Run your enzymatic/binding assay in parallel using Buffer A and Buffer B.

  • Analysis:

    • True Inhibitor: IC50 remains consistent (within 2-3 fold) between Buffer A and B.

    • Aggregator: Inhibition is lost or IC50 shifts >10-fold in Buffer B.

Protocol B: The Centrifugation Spin-Down Test

Use this to check for insoluble precipitates that scatter light or sequester target.

  • Incubate: Prepare the compound at the highest test concentration (e.g., 30 µM) in assay buffer (without enzyme). Incubate for 10 minutes.

  • Spin: Centrifuge at high speed (13,000 x g) for 10 minutes to pellet any aggregates/precipitates.

  • Measure: Carefully sample the supernatant and measure the concentration (via HPLC-UV or LC-MS) compared to a solvent standard.

  • Result: If the supernatant concentration is significantly lower than the theoretical input, the compound has precipitated.

Mechanistic Visualization

The following diagram illustrates the logical flow for troubleshooting interference caused by this lipophilic steroid.

TroubleshootingFlow Start Observed Inhibition (Methyl 3-(acetyloxy)chol-11-en-24-oate) CheckHill Check Hill Slope Is it > 2.0? Start->CheckHill DetergentTest Run Detergent Test (+0.01% Triton X-100) CheckHill->DetergentTest Yes (Steep Slope) CheckHill->DetergentTest No (Normal Slope) EnzymeTest Enzyme Conc. Test (Vary [Enzyme] 2x, 4x) DetergentTest->EnzymeTest Inhibition Retained ResultAgg Artifact: Aggregation (Colloidal Sequestration) DetergentTest->ResultAgg Inhibition Lost ResultSpec Likely Specific Inhibitor EnzymeTest->ResultSpec IC50 Constant ResultStoich Artifact: Stoichiometric Binding/Denaturation EnzymeTest->ResultStoich IC50 shifts linearly with [Enzyme]

Figure 1: Decision tree for distinguishing specific inhibition from colloidal aggregation artifacts common in lipophilic steroid assays.

Data Summary: Solubility & Interference Thresholds

The table below summarizes expected behaviors for Methyl 3-(acetyloxy)chol-11-en-24-oate based on steroid structure-activity relationships (SAR).

ParameterCritical ThresholdObservationCorrective Action
Aqueous Solubility ~1–5 µM (PBS, pH 7.4)Precipitation at 10 µM+Keep final DMSO > 1% (if tolerated) or add 0.01% Triton X-100.
Hill Slope > 1.5Aggregation indicatorPerform Protocol A (Detergent Test).
Red Shift (DLS) Particle Size > 100nmColloidal formationSpin down samples (Protocol B) before adding enzyme.
Serum Stability t1/2 < 30 minEster hydrolysisUse heat-inactivated serum or esterase inhibitors (e.g., PMSF) if compatible.

References & Authoritative Sources

  • Shoichet, B. K. (2006). "Screening in a Spirit of Haunted Empiricism." Drug Discovery Today. Discusses the mechanism of colloidal aggregation in lipophilic compounds.

  • Baell, J., & Holloway, G. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Defines structural alerts for frequent hitters.

  • Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology. Comprehensive review of interference mechanisms including fluorescence quenching and aggregation.

  • Lipinski, C. A. (2001). "Solubility in Water and DMSO: Issues and Potential Solutions." Pharmaceutical Science & Technology Today. Fundamental guide on handling low-solubility lipophilic drugs.

Sources

How to prevent degradation of Methyl 3-(acetyloxy)chol-11-en-24-oate during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Profile

Methyl 3-(acetyloxy)chol-11-en-24-oate is a dual-functionalized steroid intermediate.[1] Its stability is compromised by two primary chemically reactive sites: the ester linkages (at C3 and C24) and the C11-olefinic double bond .

To maintain the integrity of this compound, you must treat it not merely as a stable solid, but as a kinetically trapped intermediate . Degradation is not a possibility; it is a certainty if thermodynamic barriers (moisture, oxygen, heat) are breached.[1]

Key Degradation Vectors:

  • Hydrolysis (Acid/Base Catalyzed): The C3-acetyl and C24-methyl ester groups are susceptible to cleavage by ambient moisture, catalyzed by trace acids or bases on glassware surfaces.[1]

  • Allylic Oxidation: The C11 double bond activates the C12 position, making it prone to radical autoxidation in the presence of air and light.

  • Transesterification: Use of protic solvents (methanol/ethanol) without careful pH control can scramble the ester groups.

The Golden Standard: Storage & Handling Protocol

This protocol is designed as a self-validating system.[1] If you follow these steps, the compound remains stable. If you deviate, the built-in checks will alert you immediately.[1]

Storage Specifications
ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C)Arrhenius suppression of hydrolysis rates.[1][2]
Atmosphere Argon or Nitrogen (Dry)Displaces O₂ to prevent allylic oxidation; excludes moisture.
Container Amber Glass + Teflon LinerAmber blocks UV (initiator of radicals); Teflon prevents leaching of plasticizers common in PP/PE tubes.
Desiccant P₂O₅ or Silica Gel in Secondary ContainerCreates a micro-environment with ~0% relative humidity.
Handling Workflow (SOP)
  • Equilibration: Allow the sealed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Sampling: Use only dedicated stainless steel or glass spatulas. Avoid plastics which can introduce static and trace radical initiators.

  • Inert Blanket: Flush the headspace with Argon immediately after sampling. Parafilm is insufficient for long-term storage; use a screw cap with a PTFE/Silicone septum.[1]

Troubleshooting Guide & FAQs

Category A: Visual & Analytical Anomalies

Q: My white powder has developed a faint yellow hue. Is it still usable? A: Likely Degraded. The yellowing is a classic signature of oxidative degradation , likely involving the C11-double bond forming conjugated enones or allylic peroxides.

  • The Mechanism: Trace oxygen attacks the allylic position (C12), leading to hydroperoxides which decompose into colored conjugated systems.

  • Action: Run a TLC. If a baseline spot or a lower R_f smear appears, repurify immediately via flash chromatography. Do not use "as is" for sensitive couplings.

Q: I see two new spots on my TLC plate (more polar than the starting material). What happened? A: You are observing hydrolysis .

  • Spot 1 (Intermediate polarity): Likely the loss of the C3-acetyl group (forming the 3-OH alcohol).[1] The acetate is generally more labile than the methyl ester.

  • Spot 2 (Baseline/High polarity): The free carboxylic acid (hydrolysis of C24-methyl ester) or the diol (hydrolysis of both).

  • Root Cause: The compound was likely exposed to moisture or stored in a solvent that was not anhydrous.

Category B: Experimental Failures

Q: Why did my yield drop significantly when I switched from DCM to Methanol for the reaction solvent? A: You likely triggered transesterification .

  • The Science: In methanol, even trace acidity (from silica residue or old glassware) can catalyze the exchange of the C3-acetyl group for a methyl group, or simply cleave the acetate to an alcohol.

  • Corrective Action: Avoid protic solvents (MeOH, EtOH) unless the reaction explicitly requires them. Use aprotic polar solvents like THF or DMF if solubility is an issue, and ensure they are dried over molecular sieves.

Q: Can I dry this compound in a vacuum oven at 40°C? A: Proceed with Caution. While the ester is thermally stable at 40°C, the vacuum must be inert .

  • Risk: A standard oil pump often backstreams trace oil vapors. More importantly, if the vacuum is broken with air while the compound is warm, rapid oxidation will occur.

  • Protocol: Break vacuum only with dry Nitrogen or Argon.

Degradation Pathways Visualization

The following diagram illustrates the specific chemical vulnerabilities of Methyl 3-(acetyloxy)chol-11-en-24-oate.

DegradationPathways Compound Methyl 3-(acetyloxy) chol-11-en-24-oate Moisture Moisture (H₂O) + Acid/Base Trace Compound->Moisture AirLight Oxygen (O₂) + UV Light Compound->AirLight Alcohol Protic Solvents (MeOH/EtOH) Compound->Alcohol Hydrolysis Hydrolysis Products (3-OH / 24-COOH) Oxidation Oxidation Products (Allylic Peroxides/Enones) Transesterification Transesterification (Mixed Esters) Moisture->Hydrolysis Cleavage of C3-OAc or C24-OMe AirLight->Oxidation Radical Attack at C12 (Allylic to C11-ene) Alcohol->Transesterification Ester Exchange

Figure 1: Primary degradation pathways.[1] Note that the C3-acetate is the kinetically most accessible site for hydrolysis.[1]

Experimental Workflow for Maximum Integrity

This workflow ensures the compound is handled under conditions that actively suppress the degradation pathways identified above.

Workflow Start Storage: -20°C, Argon, Amber Vial WarmUp Equilibrate to Room Temp (Sealed) Start->WarmUp Prevents Condensation Open Open under Inert Flow WarmUp->Open Sample Weigh/Dissolve (Avoid Protic Solvents) Open->Sample Minimize Air Exposure QC QC Check: TLC/NMR (Verify Integrity) Sample->QC Critical Control Point QC->Start Fail: Repurify Reaction Proceed to Experiment QC->Reaction Pass

Figure 2: Handling SOP. The "Equilibrate" step is the most frequently skipped, leading to moisture contamination.[1]

References

  • NIST Chemistry WebBook. Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester. National Institute of Standards and Technology. [Link][1]

  • Salvador, J.A.R., et al. Catalytic Oxidative Processes in Steroid Chemistry. ResearchGate. [Link]

  • ChemGuide. Hydrolysis of Esters. [Link]

  • Breslow, R., et al. Introduction of a 9(11) double bond into steroids. Journal of the American Chemical Society.[3] [Link]

Sources

Overcoming challenges in the scale-up synthesis of Methyl 3-(acetyloxy)chol-11-en-24-oate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of Methyl 3-(acetyloxy)chol-11-en-24-oate . This compound is a highly valuable intermediate utilized in the semi-synthesis of 11-functionalized steroids, novel bile acid derivatives, and 1[1].

Transitioning this multi-step synthesis from the bench to multi-kilogram batches introduces significant challenges in regioselectivity, thermal management, and thermodynamic control. Below, we address the most critical bottlenecks encountered during scale-up.

I. Visual Workflow: Synthetic Pathway & Intervention Points

SynthesisWorkflow N1 Deoxycholic Acid N2 Methyl Deoxycholate (Esterification) N1->N2 MeOH, H+ N3 Methyl 3α-acetoxy-12α-hydroxy cholan-24-oate (Selective Acetylation) N2->N3 Ac2O, Pyridine (0-5 °C) N4 Methyl 3α-acetoxy-12-oxo cholan-24-oate (TEMPO Oxidation) N3->N4 NaOCl, TEMPO (Scale-up friendly) N5 Methyl 3α-acetoxy-11α-bromo-12-oxo cholan-24-oate (Bromination) N4->N5 Br2, AcOH (Thermodynamic Control) N6 Methyl 3α-acetoxy-11α-bromo-12β-hydroxy cholan-24-oate (Reduction) N5->N6 NaBH4 N7 Methyl 3-(acetyloxy)chol-11-en-24-oate (Zn/AcOH Elimination) N6->N7 Zn dust, AcOH (Activation required)

Synthetic workflow for Methyl 3-(acetyloxy)chol-11-en-24-oate highlighting scale-up interventions.

II. Troubleshooting Guides & FAQs

Section 1: Regioselective Acetylation

Q: During the scale-up of the C3 selective acetylation of Methyl Deoxycholate, we observe up to 15% of the C3,C12-diacetate byproduct. How can we improve regioselectivity at the 10 kg scale?

Expert Answer: The causality of this failure lies in thermal kinetics. In 5β-cholane systems, the 3α-hydroxyl group is equatorial and sterically accessible, whereas the 12α-hydroxyl is axial and highly hindered. At the bench scale, adding acetic anhydride in pyridine at room temperature yields >95% selectivity. However, at scale, exothermic micro-environments (hot spots) during reagent addition provide the activation energy required to acetylate the hindered 12α-position.

Self-Validating Protocol:

  • Chill the solution of Methyl Deoxycholate in pyridine to 0–5 °C.

  • Dilute the acetic anhydride (1.05 eq) in an equal volume of toluene to decrease the local concentration at the point of addition.

  • Dose the anhydride solution over 4 hours, ensuring the internal reactor temperature never exceeds 5 °C. Result: By strictly controlling the thermal kinetics, the diacetate impurity is consistently kept below 2%.

Section 2: Oxidation of the 12-Hydroxyl Group

Q: The standard Jones oxidation of the 12α-hydroxyl group to the 12-ketone generates massive exotherms and unacceptable chromium waste. What is the most robust scalable alternative?

Expert Answer: Transitioning from stoichiometric heavy-metal oxidants to catalytic systems is mandatory for modern process chemistry. The TEMPO/NaOCl (Anelli oxidation) system is highly effective for steroidal alcohols. The success of this method relies on the steric bulk of the TEMPO radical, which selectively and rapidly oxidizes the secondary alcohol without over-oxidizing the system. Furthermore, the biphasic nature of the reaction allows the water layer to act as a heat sink, providing excellent thermal dissipation.

Quantitative Data: Oxidation Methods Comparison (1 kg Scale)

ParameterJones Oxidation (CrO3/H2SO4)TEMPO / NaOCl (Biphasic)
Yield (%) 78%94%
Exotherm (ΔT) +45 °C (Difficult to control)+12 °C (Easily managed)
E-Factor > 15 (Heavy metal sludge)< 5 (Aqueous salt waste)
Purity (HPLC) 88% (Over-oxidation products)> 98%

Step-by-Step Methodology: TEMPO-Mediated Oxidation

  • Dissolution: Dissolve 1.0 kg of Methyl 3α-acetoxy-12α-hydroxycholan-24-oate in 10 L of dichloromethane (DCM).

  • Catalyst Addition: Add 15.6 g (0.01 eq) of TEMPO and 119 g (0.1 eq) of KBr. Stir vigorously at 0 °C.

  • Oxidant Dosing: Slowly add 1.1 equivalents of aqueous NaOCl (buffered to pH 8.5 with NaHCO3) over 2 hours.

  • Phase Separation: Quench with aqueous sodium thiosulfate to destroy unreacted hypochlorite. Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the pure 12-ketone.

Section 3: Bromination and Thermodynamic Control

Q: Bromination of the 12-ketone yields a variable mixture of 11α-bromo and 11β-bromo isomers. The 11β-isomer fails to undergo the subsequent reduction efficiently. How do we control this?

Expert Answer: This is a classic 2[2]. Initial enolization and bromination occur via axial attack, yielding the kinetic 11β-bromo-12-ketone. Because the bromine atom in the 11β position experiences severe 1,3-diaxial interactions with the C19 methyl group, it is thermodynamically unstable.

Self-Validating Protocol: To drive the reaction to the thermodynamic 11α-bromo isomer (equatorial), add a catalytic amount of 33% HBr in acetic acid after the initial bromine addition, and heat the reaction mixture to 50 °C for 4 hours. The acid catalyzes the reversible enolization, allowing the sterically congested 11β-bromo isomer to equilibrate entirely to the stable 11α-bromo isomer, ensuring uniformity for the subsequent borohydride reduction.

Section 4: Reductive Elimination to the 11-Ene

Q: The final Zinc/AcOH mediated reductive elimination of the 11-bromo-12-hydroxy intermediate is stalling at 70% conversion. How can we drive it to completion?

Expert Answer: The conversion of the 11-bromo-12-hydroxy derivative to the Δ11-olefin (Methyl 3-(acetyloxy)chol-11-en-24-oate) via zinc dust relies on a 3 at the metal surface[3]. Stalling at 70% is invariably caused by the passivation of the zinc surface by zinc oxide or zinc bromide complexes, which physically blocks electron transfer.

Step-by-Step Methodology: Zinc Activation & Elimination

  • Zinc Activation: Suspend 500 g of Zinc dust in 1 L of 2% aqueous HCl for 2 minutes. Filter rapidly and wash sequentially with deionized water, ethanol, and diethyl ether. Dry under vacuum. (Do not skip this step; commercial zinc dust is heavily oxidized).

  • Reaction Setup: Dissolve the 11-bromo-12-hydroxy intermediate in glacial acetic acid (10 volumes).

  • Elimination: Add the freshly activated Zinc dust (5 equivalents) in portions at 60 °C.

  • Agitation: Maintain high-shear agitation (>300 rpm). Because the reaction is a heterogeneous solid-liquid system, diffusion is the rate-limiting step.

  • Completion: Monitor by TLC/HPLC. The reaction will reach >99% conversion within 3 hours. Filter the hot solution through Celite to remove zinc salts before crystallization.

III. References

  • The synthesis of methyl 3 alpha, 7 alpha-diacetoxy-11-oxo-5 beta-cholan-24-oate Source: Steroids. 1979 Mar;33(3):295-304. URL:[Link]

  • Partial synthesis of a marine secosterol from Gersemia fruticosa : Preparation of the intermediate precursor 3β,6α-diacetoxy-24-methyl-12-oxo-5α-chol-9,11-en-24-oate Source: PlumX / Tetrahedron URL:[Link]

  • STEROIDS AND RELATED PRODUCTS: XI. THE SYNTHESIS OF 3,9,12,20-TETRAOXYGENATED 9,12-SECO-STEROIDS. PART I Source: Canadian Science Publishing URL:[Link]

Sources

Technical Support Center: Optimizing In Vivo Bioavailability for Methyl 3-(acetyloxy)chol-11-en-24-oate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Support Center. As a highly modified steroidal ester, Methyl 3-(acetyloxy)chol-11-en-24-oate presents severe challenges for in vivo dosing.

From a physicochemical perspective, the native bile acid structure has been intentionally masked: the C3 hydroxyl is acetylated (removing a critical hydrogen bond donor), and the C24 carboxylic acid is esterified to a methyl ester (eliminating physiological ionization). This results in a highly neutral, hydrophobic molecule with an elevated LogP, classifying it strictly as a Biopharmaceutics Classification System (BCS) Class II or IV compound[1]. Consequently, researchers frequently encounter dissolution-rate-limited absorption and extensive hepatic first-pass metabolism.

This guide provides field-proven, self-validating methodologies to overcome these barriers.

Part 1: Frequently Asked Questions (Formulation Strategy)

Q: Why does Methyl 3-(acetyloxy)chol-11-en-24-oate precipitate immediately when I dilute my DMSO stock into PBS or saline for injection? A: The compound lacks ionizable groups at physiological pH (7.4) due to the C24 methyl ester. When the solvent (DMSO) diffuses into the aqueous phase, the thermodynamic penalty of solvating the lipophilic cholane backbone forces rapid crystallization. To prevent this, you must encapsulate the molecule in a hydrophobic cavity (e.g., Cyclodextrins) or a lipid matrix (e.g., SMEDDS) prior to aqueous exposure[1].

Q: Should I use a Self-Microemulsifying Drug Delivery System (SMEDDS) or Cyclodextrin complexation for my rodent models? A: It depends on your route of administration and pharmacokinetic goals.

  • Use SMEDDS for Oral (PO) Dosing: SMEDDS formulations spontaneously form <50 nm oil-in-water microemulsions in the GI tract. Because the steroid is highly lipophilic, the lipid/surfactant matrix promotes its incorporation into chylomicrons within the enterocytes. This directs the drug into the lymphatic system, effectively bypassing portal vein transport and avoiding hepatic first-pass degradation[2].

  • Use Cyclodextrins (HP-β-CD) for Intravenous (IV) Dosing: If you need to calculate absolute bioavailability, you must administer an IV dose. SMEDDS cannot be injected IV due to the risk of embolism and surfactant toxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a true, clear aqueous inclusion complex suitable for systemic injection[3].

Q: How do I know if my formulation is actually improving bioavailability before I run the in vivo PK study? A: A formulation must be a self-validating system. For SMEDDS, if a 1:100 dilution in 37°C water yields a milky suspension, you have formed a macroemulsion, which will fail in vivo. It must remain optically transparent (indicating droplet sizes <50 nm)[2].

Part 2: Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of a Self-Validating SMEDDS (Oral Administration)

Causality: This protocol utilizes a specific ratio of long-chain triglycerides and high-HLB surfactants to ensure the C24 methyl ester remains solubilized during gastrointestinal transit, preventing precipitation.

  • Excipient Blending: In a glass vial, combine Capryol 90 (Oil, 20% w/w), Tween 80 (Surfactant, 60% w/w), and PEG 400 (Co-surfactant, 20% w/w).

  • Homogenization: Vortex the blank mixture for 2 minutes, then sonicate in a water bath at 40°C for 10 minutes to ensure a single isotropic phase.

  • Drug Incorporation: Add Methyl 3-(acetyloxy)chol-11-en-24-oate at a concentration of 15 mg per gram of the SMEDDS vehicle. Stir magnetically at 500 rpm at 37°C for 6 hours until completely dissolved.

  • Self-Validation Check (Critical): Extract 10 µL of the loaded SMEDDS and inject it into 1 mL of Simulated Gastric Fluid (SGF) at 37°C under mild agitation.

    • Pass: The solution remains completely transparent or slightly opalescent. Confirm via Dynamic Light Scattering (DLS) that the Z-average droplet size is <50 nm with a Polydispersity Index (PDI) < 0.3.

    • Fail: The solution turns cloudy/milky. Troubleshooting: The drug loading is too high, causing precipitation, or the surfactant ratio is too low. Reduce drug load to 10 mg/g.

Protocol B: HP-β-CD Inclusion Complexation (IV or PO Administration)

Causality: The lipophilic cholane backbone and C3 acetate group are shielded from water by entering the hydrophobic inner cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility[3].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or 0.9% saline.

  • Phase-Solubility Mixing: Add an excess of Methyl 3-(acetyloxy)chol-11-en-24-oate (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Seal the vial and stir continuously at 500 rpm for 48 hours at room temperature. Note: Heat should not be applied, as inclusion complexation is an exothermic process; heating will reduce the binding constant.

  • Self-Validation Check (Critical): Pass the suspension through a 0.22 µm PTFE syringe filter to remove all uncomplexed, precipitated steroid.

    • Pass: The resulting filtrate is crystal clear. Analyze the filtrate via HPLC to quantify the exact solubilized concentration before dosing.

    • Fail: The filtrate is cloudy or HPLC shows <1 mg/mL drug. Troubleshooting: The steric hindrance of the C11 double bond and C24 ester may be preventing deep cavity insertion. Switch to a modified cyclodextrin with a larger cavity, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Part 3: Quantitative Formulation Comparison

The table below summarizes the expected physicochemical metrics and in vivo performance of various formulation strategies for highly lipophilic steroidal esters.

Formulation StrategyMax Drug LoadingPhysical Stability (Aqueous)Primary In Vivo Absorption RouteExpected Bioavailability (F%)
Aqueous Suspension < 0.1 mg/mLPoor (Rapid Aggregation)Portal Vein< 2% (Baseline)
10% DMSO / 90% Corn Oil 2 - 5 mg/mLModerate (Phase Separation)Portal Vein + Lymphatic5 - 10%
HP-β-CD Complex (20%) 8 - 12 mg/mLExcellent (Clear Solution)Portal Vein15 - 25%
SMEDDS (Lipid/Surfactant) > 20 mg/mLExcellent (Nano-emulsion)Predominantly Lymphatic40 - 60%

Part 4: Absorption Pathway Visualization

The following diagram illustrates the mechanistic pathways by which formulation choices dictate the pharmacokinetic fate of Methyl 3-(acetyloxy)chol-11-en-24-oate.

G A Methyl 3-(acetyloxy)chol-11-en-24-oate (Highly Lipophilic Steroid) B Aqueous Insolubility (BCS Class II/IV) A->B C1 SMEDDS Formulation (Lipid/Surfactant Matrix) B->C1 High LogP Strategy C2 Cyclodextrin Complexation (HP-β-CD Cavity) B->C2 Host-Guest Strategy D In Vivo GI Dispersion (<50nm Droplets / Solubilized Complex) C1->D Mild Agitation C2->D Dissolution E Enterocyte Uptake (Intestinal Epithelium) D->E F1 Lymphatic Transport (Chylomicron Assembly) E->F1 Lipophilic Partitioning F2 Portal Vein Transport E->F2 Aqueous Diffusion G Systemic Circulation (Maximized Bioavailability) F1->G Bypasses First-Pass F2->G Hepatic Transit

Fig 1: Formulation-dependent in vivo absorption pathways for lipophilic steroidal esters.

Part 5: References

  • Self-Micro Emulsifying Drug Delivery Systems (SMEDDS): A Comprehensive Review of Formulation, Mechanisms, and Applications - International Journal of Pharmaceutical Sciences -[Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems - Oriental Journal of Chemistry - [Link]

  • Improvement of oxaprozin solubility and permeability by the combined use of cyclodextrin, chitosan, and bile components - ResearchGate - [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of bile acid analogs targeting the Farnesoid X Receptor (FXR) is a cornerstone of modern hepatology and metabolic disease research. This guide provides an objective, data-driven comparison between Methyl 3-(acetyloxy)chol-11-en-24-oate —a highly lipophilic, double-protected synthetic bile acid intermediate—and Obeticholic Acid (OCA) , the first-in-class FXR agonist approved for primary biliary cholangitis[1].

While OCA is a potent direct agonist, its reliance on active transporter mechanisms can limit its distribution profile. By comparing OCA to a "masked" prodrug scaffold like Methyl 3-(acetyloxy)chol-11-en-24-oate, we elucidate how modifying physicochemical properties (via esterification and acetylation) fundamentally alters membrane permeability, metabolic activation, and receptor engagement[2].

Mechanistic Rationale & Pathway Dynamics

Bile acids are amphipathic molecules that regulate lipid and glucose homeostasis[3]. Exogenous bile acids typically require active transport via the Na+/taurocholate cotransporting polypeptide (NTCP) or the apical sodium-dependent bile acid transporter (ASBT) to enter hepatocytes and enterocytes[4].

Obeticholic Acid (OCA) possesses free 3-OH and 24-COOH groups, granting it high direct affinity for the FXR ligand-binding domain (EC₅₀ ~99 nM)[5]. However, these polar groups restrict its passive membrane permeability.

Methyl 3-(acetyloxy)chol-11-en-24-oate employs a[2]. By converting the C24 carboxylic acid into a methyl ester and acetylating the C3 hydroxyl group, the molecule's hydrogen-bond donor capacity is eliminated. This drastically increases its partition coefficient (LogP), allowing for rapid, transporter-independent passive diffusion[2]. Once inside the cell, ubiquitous intracellular carboxylesterases (CES1/CES2) hydrolyze the protective groups, releasing the active pharmacophore to bind FXR and initiate the transcription of target genes like BSEP and SHP[6].

Pathway Prodrug Methyl 3-(acetyloxy)chol-11-en-24-oate (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Esterase Intracellular Esterases (CES1 / CES2) Membrane->Esterase ActiveBA Deprotected Bile Acid (Active Agonist) Esterase->ActiveBA Hydrolysis FXR FXR Ligand Binding Domain ActiveBA->FXR Binding OCA Obeticholic Acid (OCA) (Direct Agonist) Transporter NTCP / ASBT (Active Transport) OCA->Transporter Transporter->FXR Genes Target Gene Transcription (BSEP, SHP) FXR->Genes Activation

Fig 1: Cellular uptake and FXR activation pathways for prodrug vs. direct agonist.

Comparative Efficacy Data (In Vitro)

The following table synthesizes the pharmacokinetic and pharmacodynamic profiles of both compounds. Note that the high intrinsic clearance (


) of the protected compound is a feature of its prodrug design (rapid esterase cleavage), not a flaw in metabolic stability.
ParameterMethyl 3-(acetyloxy)chol-11-en-24-oateObeticholic Acid (OCA)
LogP (Calculated) 5.83.4
Caco-2 Permeability (

)

cm/s

cm/s
HLM Intrinsic Clearance (

)
>150 µL/min/mg (Rapid Hydrolysis)<10 µL/min/mg (Stable)
FXR Activation (

)
~450 nM (Cell-dependent activation)99 nM (Direct binding)
Primary Uptake Mechanism Passive DiffusionActive Transport (NTCP/ASBT)

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and E-E-A-T standards, the following protocols are designed as self-validating systems. They include internal controls that explain the causality behind specific methodological choices.

Workflow Step1 Compound Prep (DMSO Stocks) Step2 Caco-2 Permeability (Apical to Basolateral) Step1->Step2 Step3 Microsomal Stability (HLM + NADPH) Step1->Step3 Step5 LC-MS/MS & Luminescence Quantification Step2->Step5 Step4 FXR Reporter Assay (HEK293T Cells) Step3->Step4 Step4->Step5

Fig 2: High-throughput screening workflow for prodrug permeability and activation.

Protocol 1: Caco-2 Permeability & Esterase-Mediated Activation Assay

Objective: To quantify the passive permeability of the prodrug while preventing artifactual degradation during the analytical phase.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation (verify TEER > 400 Ω·cm²).

  • Dosing: Apply 10 µM of Methyl 3-(acetyloxy)chol-11-en-24-oate or OCA (in HBSS buffer, 1% DMSO) to the apical chamber.

  • Receiver Compartment Stabilization (Critical Step): Pre-load the basolateral receiver chamber with 100 µM of bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.

    • Causality: Caco-2 cells naturally secrete esterases into the basolateral media. Without BNPP, the permeated prodrug would hydrolyze in the receiver chamber before LC-MS/MS analysis, leading to a false-negative

      
       calculation. BNPP "freezes" the equilibrium, validating that the measured intact prodrug accurately reflects transcellular flux.
      
  • Sampling & Analysis: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) and analyze via LC-MS/MS.

Protocol 2: Dual-Luciferase FXR Reporter Assay

Objective: To measure the functional agonism of the compounds in a controlled cellular environment.

  • Transfection: Co-transfect HEK293T cells with a plasmid containing the human FXR gene, an RXRα plasmid, a Firefly luciferase reporter driven by an FXR response element (FXRE), and a constitutively active Renilla luciferase plasmid (pRL-TK).

  • Compound Incubation: 24 hours post-transfection, treat the cells with serial dilutions (10 nM to 10 µM) of the test compounds for 18 hours.

  • Self-Validating Normalization: Lyse the cells and measure luminescence sequentially using a dual-luciferase assay kit.

    • Causality: Because Methyl 3-(acetyloxy)chol-11-en-24-oate's high lipophilicity can sometimes cause mild membrane disruption at high concentrations, raw Firefly luminescence might drop due to cell death rather than lack of efficacy. Dividing the Firefly signal (FXR activation) by the Renilla signal (cell viability/transfection efficiency) creates a self-correcting ratio that guarantees the generated

      
       curve is biologically accurate.
      

References

  • Title: Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]

  • Title: Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles Source: Frontiers in Pharmacology / PubMed Central URL: [Link]

  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]

Sources

Validation of Analytical Methods for Methyl 3-(acetyloxy)chol-11-en-24-oate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex steroidal intermediates for the synthesis of therapeutic bile acids and targeted delivery systems, analytical control strategies must evolve. Methyl 3-(acetyloxy)chol-11-en-24-oate is a critical protected intermediate. Structurally, it features a cholane backbone, a C3 acetate, a C11 double bond, and a C24 methyl ester.

The fundamental analytical challenge with this molecule is the absence of an extended conjugated


-system . The isolated 11-ene double bond and ester carbonyls exhibit negligible UV absorbance above 210 nm. Consequently, traditional HPLC-UV methods suffer from severe baseline drift during gradient elution and unacceptable signal-to-noise ratios, rendering them incapable of meeting modern regulatory standards. This guide provides an objective comparison of advanced analytical alternatives and establishes a self-validating protocol framework grounded in the latest  [1].
Part 1: Comparative Analysis of Analytical Modalities

To establish a robust control strategy, we must select a detection modality that relies on the molecule's mass or physical properties rather than its optical characteristics. The three viable candidates are High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison of Analytical Modalities

ParameterHPLC-CAD (Recommended)GC-FID (Orthogonal)LC-MS/MS (Impurity Profiling)
Detection Principle Mass-based aerosol scatteringFlame ionization of C-H bondsPrecursor to product ion transitions
Sensitivity (LOD) ~5–10 ng on-column~1–5 ng on-column~1–10 pg on-column
Linearity Model Quadratic / Power functionLinearLinear (narrow dynamic range)
Matrix Effects Low (Mobile phase evaporated)LowHigh (Prone to ion suppression)
Primary Use Case Main assay & routine purityOrthogonal assay verificationTrace genotoxic impurity detection
System Cost ModerateLowHigh
Expert Insight: The Causality Behind the Choice

[2] is the gold standard for non-chromophoric lipids and steroids. Unlike Evaporative Light Scattering Detectors (ELSD), CAD provides a uniform response that is highly independent of the analyte's chemical structure, ensuring that unknown impurities can be quantified against the main peak with high accuracy. While [3] is a highly reliable traditional method—made possible here because the C24 methyl ester and C3 acetate impart sufficient volatility—HPLC-CAD is preferred for routine release testing due to its seamless integration with LC-MS compatible mobile phases, allowing for rapid peak identification during out-of-specification (OOS) investigations.

G Compound Methyl 3-(acetyloxy)chol-11-en-24-oate Challenge Lacks Strong UV Chromophore Compound->Challenge UV HPLC-UV (Not Recommended) Challenge->UV Low Sensitivity CAD HPLC-CAD (Gold Standard) Challenge->CAD Uniform Response GC GC-FID (Orthogonal Method) Challenge->GC Volatile Ester MS LC-MS/MS (Impurity Profiling) Challenge->MS Trace Analysis

Decision tree for selecting an analytical method for non-chromophoric steroidal esters.

Part 2: Method Development & Step-by-Step Protocols

Every protocol must function as a self-validating system. System Suitability Testing (SST) criteria are embedded directly into the methodology to ensure the instrument is fit-for-purpose prior to sample analysis.

Protocol A: HPLC-CAD Method (Primary Recommendation)

Causality Check: We utilize a superficially porous particle (SPP) column. SPP columns provide efficiencies comparable to sub-2 µm totally porous particles but at significantly lower backpressures, which is critical when pumping highly viscous water/methanol or water/acetonitrile mixtures required for lipophilic steroids.

Step 1: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of Methyl 3-(acetyloxy)chol-11-en-24-oate reference standard.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock solution.

  • Dilute with mobile phase to a working concentration of 100 µg/mL.

Step 2: Chromatographic Separation

  • Column: Superficially porous C18 (2.7 µm, 4.6 × 100 mm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (Volatile additive required to prevent CAD background noise).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 50% B to 95% B over 10 minutes; hold at 95% B for 5 minutes to elute highly retained steroidal dimers.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

Step 3: CAD Configuration

  • Evaporation Temperature: 35°C. (Crucial: Methyl 3-(acetyloxy)chol-11-en-24-oate is a semi-volatile ester. Temperatures >50°C will cause partial volatilization of the analyte aerosol, destroying precision).

  • Data Collection Rate: 10 Hz.

  • SST Criteria: Resolution (

    
    ) between the main peak and its nearest impurity 
    
    
    
    . Injection repeatability (n=6) RSD
    
    
    .
Protocol B: GC-FID Method (Orthogonal Verification)

Step 1: Sample Preparation

  • Dissolve 5.0 mg of the compound in 5.0 mL of n-Hexane (ensure completely anhydrous conditions to prevent ester hydrolysis in the injector port).

Step 2: Instrument Setup

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: Split ratio 10:1, Injector Temperature 260°C.

Step 3: Temperature Program & Detection

  • Oven: Initial 200°C, hold for 1 min. Ramp at 10°C/min to 280°C, hold for 10 min.

  • Detector: FID set to 300°C (Hydrogen: 40 mL/min, Air: 400 mL/min).

Part 3: ICH Q2(R2) Validation Lifecycle & Experimental Design

The [4], effective June 2024, mandates a lifecycle and Quality-by-Design (QbD) approach to method validation. The validation must prove that the Analytical Target Profile (ATP) is consistently met.

G ATP Analytical Target Profile (ATP) Spec Specificity (Forced Degradation) ATP->Spec LinRange Linearity & Range (Quadratic Model) Spec->LinRange AccPrec Accuracy & Precision (Spike Recovery) LinRange->AccPrec Robust Robustness (DoE/QbD) AccPrec->Robust

ICH Q2(R2) lifecycle approach to analytical method validation.

1. Specificity (Forced Degradation)
  • Mechanistic Rationale: Steroidal esters and acetates are highly susceptible to hydrolysis. The method must unambiguously resolve the parent compound from Methyl chol-11-en-3-ol-24-oate (deacetylated degradant) and 3-(acetyloxy)chol-11-en-24-oic acid (demethylated degradant).

  • Protocol: Expose the sample to 0.1N HCl, 0.1N NaOH, 3%

    
    , heat (60°C), and UV light. Ensure mass balance and peak purity using an orthogonal LC-MS/MS scan.
    
2. Linearity and Range
  • Mechanistic Rationale: CAD response relies on particle scattering, which follows a power-law relationship with analyte mass (

    
    ). ICH Q2(R2) explicitly permits non-linear calibration models provided they are statistically justified.
    
  • Protocol: Prepare standards from 50% to 150% of the nominal concentration (50, 80, 100, 120, 150 µg/mL). Apply a quadratic regression or log-log transformation. Acceptance criteria: Correlation coefficient (

    
    ) 
    
    
    
    on the transformed data.
3. Accuracy and Precision
  • Accuracy: Perform spike recovery experiments at 80%, 100%, and 120% levels in triplicate. Acceptance criteria: Mean recovery between 98.0% and 102.0%.

  • Intermediate Precision: To ensure the self-validating system is robust against day-to-day environmental shifts, analyze 6 independent preparations on two different days, by two different analysts, using two different HPLC systems. Acceptance criteria: Overall RSD

    
    .
    
4. Robustness (QbD Approach)
  • Protocol: Utilize a Plackett-Burman Design of Experiments (DoE) to introduce deliberate, minor variations in flow rate (

    
     mL/min), column temperature (
    
    
    
    ), and mobile phase composition (
    
    
    organic). The method is deemed robust if the SST criteria (
    
    
    ) are maintained across all experimental nodes.
References
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • Plante, M., et al. "The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids." Springer Protocols.[Link]

  • Szczepanik, P. A., et al. "Characterization of bile acid methyl ester acetate derivatives using gas-liquid chromatography." PubMed (National Institutes of Health).[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." [Link]

Reproducibility of experiments involving Methyl 3-(acetyloxy)chol-11-en-24-oate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Methyl 3-(acetyloxy)chol-11-en-24-oate (often colloquially referred to as the "11-ene" intermediate) is a critical scaffold in the semi-synthesis of corticosteroids and 12-oxygenated bile acid derivatives.

Clarification on Isomerism: While the nomenclature "11-en" implies a double bond between C11 and C12, the thermodynamic product of dehydrating 12-hydroxy steroids is almost exclusively the


-ene  (double bond between C9 and C11). Pure 

isomers are kinetically unstable and readily isomerize to the

form under acidic or basic conditions. This guide focuses on the reproducible synthesis and isolation of the stable

isomer (CAS: 881023-82-1), as it represents the standard industrial and research target.
Key Chemical Properties
PropertySpecification
IUPAC Name Methyl 3

-acetoxy-5

-chol-9(11)-en-24-oate
Molecular Formula C

H

O

Molecular Weight 430.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, CHCl

, EtOAc; Insoluble in Water
Key Stability Risk Acid-catalyzed migration of double bond; Hydrolysis of C3-ester

Comparative Analysis of Synthetic Routes

To ensure reproducibility, researchers must choose the dehydration method that balances yield, purity, and scalability. The transformation typically proceeds from Methyl 3


-acetoxy-12

-hydroxy-5

-cholan-24-oate
.
Method Performance Matrix
FeatureMethod A: Mesyl Chloride / Collidine Method B: POCl

/ Pyridine
Method C: Burgess Reagent
Mechanism E2 Elimination via MesylateE2 Elimination via Dichlorophosphatesyn-Elimination via Sulfamate
Yield (Typical) 75 - 85%80 - 90%92 - 96%
Reproducibility Moderate (Temp sensitive)High (Robust)Very High (Stereocontrolled)
Scalability HighHighLow (Reagent cost)
Impurity Profile Trace

isomer
Chlorinated byproducts possibleVery Clean
Recommended Use Bulk Synthesis (>10g)Industrial ScaleAnalytical Standards / Precious Samples

Expert Insight: While POCl


 is the industrial standard due to cost, the Burgess Reagent  offers superior reproducibility for small-scale research because it proceeds via a concerted syn-elimination mechanism, minimizing carbocation rearrangements and isomeric mixtures .

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Burgess Reagent Route)

Recommended for generating analytical standards or when high purity is paramount.

Reagents:

  • Substrate: Methyl 3

    
    -acetoxy-12
    
    
    
    -hydroxy-5
    
    
    -cholan-24-oate (1.0 eq)
  • Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 eq)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g (2.23 mmol) of substrate in 15 mL anhydrous THF under N

    
     atmosphere.
    
  • Addition: Add 1.06 g (4.46 mmol) of Burgess Reagent in a single portion.

  • Reaction: Heat the mixture to 50°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (R

    
     ~0.3) should disappear, replaced by the olefin product (R
    
    
    
    ~0.6).
  • Quench: Cool to room temperature and filter through a short pad of silica gel to remove reagent byproducts.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: Recrystallize from minimal hot Methanol.

Self-Validating Check:

  • H-NMR (CDCl

    
    ):  Look for the disappearance of the H-12 multiplet (
    
    
    
    ~3.98 ppm) and the appearance of the vinylic H-11 signal (
    
    
    ~5.3-5.5 ppm).
Protocol B: Scalable Synthesis (POCl Route)

Recommended for multi-gram synthesis.

Reagents:

  • Substrate: Methyl 3

    
    -acetoxy-12
    
    
    
    -hydroxy-5
    
    
    -cholan-24-oate (10 g)
  • Reagent: POCl

    
     (15 mL), Pyridine (100 mL)
    

Step-by-Step Workflow:

  • Setup: Dissolve substrate in Pyridine in a round-bottom flask equipped with a drying tube. Cool to 0°C.

  • Addition: Add POCl

    
     dropwise over 30 minutes, maintaining temperature <5°C. Exothermic reaction.
    
  • Elimination: Allow to warm to Room Temperature (25°C) and stir for 12 hours. Then heat to 50°C for 2 hours to drive elimination to completion.

  • Workup (Critical): Pour the reaction mixture slowly into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate.[1]

  • Isolation: Filter the solid, wash with 1N HCl (to remove pyridine), then water, then NaHCO

    
    .
    
  • Drying: Dissolve wet solid in DCM, dry over MgSO

    
    , and concentrate.
    

Visualization of Workflows

Synthesis Pathway & Mechanism

The following diagram illustrates the transformation from the 12-OH precursor to the target 9(11)-ene using the Burgess Reagent pathway, highlighting the syn-elimination mechanism.

SynthesisPathway Substrate 12α-OH Precursor (Methyl 3-acetoxy-12-hydroxy...) Intermediate Sulfamate Ester Intermediate Substrate->Intermediate + Burgess Reagent (THF, 50°C) Transition Syn-Elimination Transition State Intermediate->Transition Heat Product Target 9(11)-ene (Methyl 3-acetoxy...) Transition->Product - Et3N+SO3-NHCOOMe

Caption: Reaction pathway using Burgess Reagent, ensuring stereospecific syn-elimination to the


 olefin.
Purification Decision Tree

This flow guides the researcher in choosing the correct purification method based on crude purity.

PurificationLogic Crude Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 7:3) Crude->TLC Decision Impurity Profile? TLC->Decision Clean Single Spot (Rf ~0.6) Decision->Clean Clean Minor Minor Polar Impurities Decision->Minor Trace Complex Complex Mixture / Isomers Decision->Complex Dirty Action1 Direct Crystallization (MeOH) Clean->Action1 Action2 Flash Chromatography (SiO2, 0-20% EtOAc/Hex) Minor->Action2 Action3 Recrystallize then Column Complex->Action3

Caption: Decision matrix for purification ensures optimal yield and purity based on initial crude analysis.

Analytical Characterization & Reproducibility Checks

To certify the identity of Methyl 3-(acetyloxy)chol-11-en-24-oate , the following data points must be verified. Deviations suggest isomerization or incomplete reaction.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       5.35 - 5.55 ppm (m, 1H, H-11  vinylic proton). Critical Check: If this signal is absent, elimination failed. If split into two distinct multiplets, 11(12)-ene may be present.
      
    • 
       4.50 - 4.65 ppm (m, 1H, H-3  methine).
      
    • 
       3.66 ppm (s, 3H, -COOCH
      
      
      
      ).
    • 
       2.03 ppm (s, 3H, -OCOCH
      
      
      
      ).
    • 
       0.68 ppm (s, 3H, H-18  angular methyl). Note: The shift of H-18 is highly sensitive to the C11-C12 environment.
      
Mass Spectrometry
  • ESI-MS: Calculated for [M+H]

    
    : 431.6. Found: 431.6 (or [M+Na]
    
    
    
    : 453.6).
  • Fragment Check: Loss of acetic acid (M-60) is common, showing a peak at m/z ~371.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete elimination; wet reagents.Dry Pyridine/THF over molecular sieves. Increase reaction time.
Product is Oil Residual solvent or mixed isomers.Triturate with cold Methanol to induce crystallization.
New Spot on TLC (Rf ~0.4) Hydrolysis of 3-acetate.Avoid strong acids/bases during workup. Keep pH neutral.
Double Bond Migration Acidic workup too harsh.Use saturated NaHCO

washes; avoid prolonged exposure to silica gel.

References

  • Khapli, S., Dey, S., & Mal, D. (2018). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science. [Link]

  • PubChem.[2] Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate (Precursor Data). National Library of Medicine. [Link]

  • Chemistry Steps.[3][4] POCl3 for Dehydration of Alcohols. [Link][5]

  • Shochem. Methyl (3 )-3-(acetyloxy) chol-9(11)-en-24-oate Product Page. [Link]

Sources

Safety Operating Guide

Authoritative Guide: Proper Disposal of Methyl 3-(acetyloxy)chol-11-en-24-oate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 3-(acetyloxy)chol-11-en-24-oate (often abbreviated in synthesis logs as a cholenic acid derivative) is a steroid intermediate typically utilized in the semi-synthesis of bile acids or corticosteroid analogs. Due to its steroid backbone, it must be handled with the presumption of biological activity, specifically regarding reproductive toxicity and endocrine disruption.

Effective disposal requires strict adherence to Zero Discharge principles—under no circumstances should this compound enter municipal sewage or storm drains.[1]

Technical Identifier Details
Chemical Name Methyl 3-(acetyloxy)chol-11-en-24-oate
CAS Number 56085-36-0 (Generic/Isomer specific); 4472-02-0 (Related analogs)
Molecular Formula C27H42O4
Physical State Solid (Crystalline Powder)
Solubility Lipophilic; Soluble in Chloroform, Dichloromethane, Ethyl Acetate
Waste Classification Non-RCRA Listed; Manage as Hazardous Chemical Waste (Toxic/Irritant)
Hazard Assessment & Safety Protocols

Before initiating disposal, you must validate the hazard profile. While specific toxicological data for this intermediate may be sparse, Universal Precautions for Steroid Intermediates apply.

  • Bioactivity: Potential Reproductive Toxin / Endocrine Disruptor.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizers and strong bases (hydrolysis of ester groups).

  • Flammability: Combustible organic solid.

Required PPE for Disposal Operations:

  • Respiratory: N95 particulate respirator or fume hood operations (to prevent dust inhalation).

  • Dermal: Nitrile gloves (double-gloving recommended) and Tyvek lab coat.

  • Ocular: Chemical splash goggles.

Step-by-Step Disposal Workflows

The disposal pathway depends entirely on the physical state of the waste (Solid vs. Liquid Solution).

Use this protocol for expired stock, spilled powder, or contaminated weighing boats.

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituent: "Methyl 3-(acetyloxy)chol-11-en-24-oate"

    • Hazard Checkbox: Toxic, Irritant.

  • Debris Management: Place contaminated spatulas, weighing papers, and gloves into a separate Solid Hazardous Waste bag (clear or yellow, depending on facility color codes). Do not place in regular trash.

  • Storage: Seal the container tightly. Store in a Satellite Accumulation Area (SAA) away from oxidizers.

Use this protocol if the compound is dissolved in solvents (e.g., DCM, Methanol).

  • Solvent Identification: Determine the primary solvent.

    • Halogenated: (e.g., Dichloromethane, Chloroform)

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate, Hexanes)

  • Segregation: Pour the solution into the appropriate carboy.

    • CRITICAL: Do not mix halogenated and non-halogenated waste streams if your facility requires separation for incineration cost management.

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent. Add the rinsate to the waste carboy.

  • Labeling: Ensure the waste tag lists both the solvent and the steroid solute ("Trace Methyl 3-(acetyloxy)chol-11-en-24-oate").

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for segregating this waste stream to ensure compliance and safety.

WasteDisposalFlow Start Waste Generation: Methyl 3-(acetyloxy)chol-11-en-24-oate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Pure Compound LiquidWaste Liquid Waste ( dissolved in solvent) StateCheck->LiquidWaste Solution Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables SolidContainer Wide-Mouth HDPE Jar Label: 'Toxic Solid' SolidWaste->SolidContainer SolventCheck Check Solvent Type LiquidWaste->SolventCheck Final EHS / Waste Management Pickup (High Temp Incineration) SolidContainer->Final HaloWaste Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Carboy (e.g., MeOH, EtOAc) SolventCheck->NonHaloWaste No Halogens HaloWaste->Final NonHaloWaste->Final DebrisBin Solid Chem Waste Bin (Double Bagged) Debris->DebrisBin DebrisBin->Final

Figure 1: Decision tree for the segregation of Methyl 3-(acetyloxy)chol-11-en-24-oate waste streams.

Emergency Response: Spills & Exposure

In the event of an accidental release, immediate action minimizes exposure risks.

Scenario Immediate Action Protocol
Dry Powder Spill 1. Evacuate immediate area to let dust settle.2. Don PPE (N95, Gloves, Goggles).3. Cover spill with wet paper towels to prevent dust generation.4. Scoop into a waste jar. Do not dry sweep.
Liquid Spill 1. Absorb with inert material (vermiculite or spill pads).2. Place saturated absorbent into a sealed bag/pail.3. Clean surface with soap and water; collect rinsate as hazardous waste.
Skin Contact Wash with soap and copious water for 15 minutes. Do not use solvents (ethanol/acetone) on skin, as they increase transdermal absorption.
Regulatory Compliance & Final Destruction

RCRA Classification (USA): While Methyl 3-(acetyloxy)chol-11-en-24-oate is not explicitly "P-listed" or "U-listed" under 40 CFR § 261.33, it must be characterized by the generator. Due to its steroid nature, it is classified as Non-Regulated Chemical Waste but must be managed as Hazardous by best practice standards.

Final Disposition: The only acceptable method of destruction for steroid intermediates is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal decomposition of the steroid nucleus, preventing environmental bio-accumulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling Methyl 3-(acetyloxy)chol-11-en-24-oate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized steroid intermediates like Methyl 3-(acetyloxy)chol-11-en-24-oate (C₂₇H₄₂O₄, MW: 430.63 g/mol ) requires more than just passive compliance with safety data sheets. It demands a mechanistic understanding of the chemical's physical behavior.

Because this compound is a lipophilic ester and typically presents as a fine chemical powder, the primary occupational hazards are dermal absorption and the inhalation of aerosolized particulates[1]. Standard laboratory safety protocols for handling active pharmaceutical ingredients (APIs) and fine chemical powders must be strictly enforced to minimize exposure[2].

The following guide provides a field-proven, self-validating operational plan to ensure absolute safety and experimental integrity when handling this compound.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the causality behind the hazard:

  • Aerosolization Risk: Fine steroid powders possess high electrostatic charges. When manipulated with metal spatulas or dropped vertically, they repel and aerosolize, creating an invisible inhalation hazard[1].

  • Dermal Permeation: Methyl 3-(acetyloxy)chol-11-en-24-oate is highly lipophilic. If it contacts the skin, it can easily cross biological membranes. Standard latex gloves offer poor resistance to lipophilic organic compounds, necessitating specific barrier materials[3].

  • Regulatory Framework: The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates robust Chemical Hygiene Plans (CHP) when handling APIs and fine chemical intermediates to prevent cross-contamination and worker exposure[4].

Personal Protective Equipment (PPE) Matrix

The following PPE is required. Every item is selected based on the specific physicochemical properties of steroid powders.

PPE CategoryItem & SpecificationsCausality & Rationale
Respiratory N95/P100 Particulate Respirator or PAPRA P100 filter blocks 99.9% of fine particulates. A Powered Air-Purifying Respirator (PAPR) is required if handling bulk quantities outside of a controlled fume hood[5].
Hand Protection Double Nitrile Gloves (5–8 mil thickness)Nitrile provides a superior chemical barrier against lipophilic steroids compared to latex[3]. Double-gloving creates a self-validating fail-safe during decontamination.
Body Protection Disposable, low-permeability lab coatPrevents electrostatic powder from adhering to woven fabrics. Knit cuffs prevent wrist exposure[3].
Eye Protection ANSI Z87.1-compliant Safety GogglesProtects the highly vascularized ocular mucosa from airborne steroid dust[6].

Operational Plan: Step-by-Step Handling Protocol

Do not rely on PPE as your first line of defense. The following methodology integrates engineering controls with self-validating procedural steps.

Phase 1: Environmental Preparation & Self-Validation
  • Establish Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood or a dedicated powder dispensing isolator[4].

  • Self-Validation (Airflow Check): Before opening the chemical container, hold a delicate tissue (e.g., Kimwipe) near the lower edge of the hood sash. A clear, continuous inward pull validates adequate face velocity (typically 80–100 fpm). If the tissue flutters outward, do not proceed.

  • Static Mitigation: Discharge the weigh boat and your spatula using an anti-static gun (e.g., Zerostat). Causality: Removing the static charge prevents the powder from "jumping" and aerosolizing during the transfer.

Phase 2: Gowning & Transfer
  • Donning (Gowning): Put on the disposable lab coat, safety goggles, and your first pair of nitrile gloves. Ensure the inner glove is tucked under the coat cuff. Don the second pair of gloves over the coat cuff[3].

  • Equilibration: Allow the sealed chemical vial to reach room temperature before opening to prevent condensation, which can degrade the ester linkage.

  • Transfer: Slowly uncap the vial. Transfer the powder using a smooth, horizontal motion rather than dropping it vertically. Keep the transfer distance between the vial and the weigh boat as short as possible.

Phase 3: Decontamination & Doffing
  • Solvent-Based Wet Wiping: Because Methyl 3-(acetyloxy)chol-11-en-24-oate is a hydrophobic ester, water is ineffective for cleaning. Wipe down the balance, spatulas, and hood surfaces with a 70% isopropanol or ethanol solution. Causality: Wet wiping traps the powder in the solvent, preventing aerosolization.

  • Self-Validating Doffing: Remove the outer gloves first by peeling them inside out. Validation step: Inspect the inner gloves. If they are completely clean, your primary barrier held. Remove the inner gloves and wash your hands immediately[3].

Spill Management and Disposal Plan

  • Spill Response: Never dry-sweep a spilled steroid powder. Dry sweeping immediately aerosolizes the compound. Cover the spill with an absorbent pad soaked in 70% isopropanol to dissolve and trap the ester, then wipe inward from the edges.

  • Disposal: Place all contaminated weigh boats, spatulas, and disposable PPE into a designated, sealable hazardous waste container. Label it clearly as "Hazardous Chemical Waste: Steroid Intermediate" for environmental health and safety (EHS) pickup[3].

Exposure Control Pathway

The following diagram illustrates the hierarchical logic of our safety protocol, demonstrating how each layer of protection validates the next.

G A Hazard: Airborne Steroid Powder B Engineering Controls (Fume Hood) A->B Primary Barrier C Administrative Controls (SOPs) B->C Procedural D PPE (P100, Nitrile, Goggles) C->D Secondary Barrier E Safe Handling State D->E Validation

Hierarchical exposure control pathway for steroid powder handling.

References

  • Benchchem. "Mannosylglycerate" (Representative fine powder handling guidelines).
  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard".
  • OUHSC. "Chemical Hazards - EHSO Manual 2025-2026".
  • Heightech Safety. "What is a Powered Air Purifying Respirator?".
  • USP-NF. "General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings".

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.